molecular formula C13H19NO2 B038393 2-(4-Benzylmorpholin-2-yl)ethanol CAS No. 112887-43-1

2-(4-Benzylmorpholin-2-yl)ethanol

Cat. No.: B038393
CAS No.: 112887-43-1
M. Wt: 221.29 g/mol
InChI Key: YVENDIOSKPJMLX-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-2-yl)ethanol is a versatile chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and building block for the development of novel pharmacologically active molecules. Its core structure incorporates both a morpholine ring, a privileged scaffold known for enhancing solubility and metabolic stability, and a benzyl group which can influence binding affinity to specific biological targets. The ethanol side chain provides a convenient handle for further functionalization, allowing researchers to conjugate this moiety to other complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylmorpholin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVENDIOSKPJMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562630
Record name 2-(4-Benzylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112887-43-1
Record name 2-(4-Benzylmorpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Benzylmorpholin-2-yl)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for CNS-Active Morpholine Derivatives

Executive Summary

2-(4-Benzylmorpholin-2-yl)ethanol (CAS 112887-43-1 ) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). As a 2-substituted morpholine derivative, it serves as a structural homolog to the hydroxymethyl intermediates used in the production of norepinephrine reuptake inhibitors (NRIs) such as Reboxetine and Viloxazine. This guide details its physicochemical properties, industrial synthesis via the crotonate cyclization method, and its application as a scaffold for dual serotonin-norepinephrine reuptake inhibitors (SNRIs).

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

This compound is characterized by a morpholine ring N-protected with a benzyl group and functionalized at the C2 position with a hydroxyethyl chain. This specific substitution pattern is vital for introducing chirality and metabolic stability into drug candidates.

PropertyData
Chemical Name 2-(4-Benzylmorpholin-2-yl)ethanol
CAS Number 112887-43-1
Synonyms 4-Benzyl-2-(2-hydroxyethyl)morpholine; 2-(4-Benzyl-2-morpholinyl)ethanol
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Viscous colorless to pale yellow oil
Boiling Point 337.5 ± 22.0 °C (Predicted at 760 mmHg)
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~7.5 (Basic morpholine nitrogen)
Part 2: Synthetic Pathways & Mechanism

The industrial preparation of 2-(4-Benzylmorpholin-2-yl)ethanol typically follows a convergent route starting from N-benzylethanolamine . The most robust method involves a tandem N-alkylation/Michael addition sequence using ethyl 4-bromocrotonate, followed by hydride reduction.

2.1 Retrosynthetic Analysis

The target molecule is disconnected at the C2-sidechain, revealing Ethyl 2-(4-benzylmorpholin-2-yl)acetate (CAS 73933-19-4) as the immediate precursor. This ester is formed by constructing the morpholine ring from an acyclic amine and a four-carbon dielectrophile.

2.2 Reaction Mechanism
  • N-Alkylation: Nucleophilic attack of N-benzylethanolamine on the γ-carbon of ethyl 4-bromocrotonate displaces the bromide.

  • Intramolecular Michael Addition: The pendant hydroxyl group attacks the β-carbon of the conjugated ester under basic conditions, closing the morpholine ring.

  • Reduction: The resulting ester side chain is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with an additive.

2.3 Synthesis Workflow Diagram

SynthesisPath Start1 N-Benzylethanolamine (Precursor A) Inter1 Intermediate: N-Alkyl Amino Ester Start1->Inter1 N-Alkylation (K2CO3, Toluene) Start2 Ethyl 4-bromocrotonate (Precursor B) Start2->Inter1 Cyclized Ethyl 2-(4-benzylmorpholin-2-yl)acetate (CAS 73933-19-4) Inter1->Cyclized Intramolecular Michael Addition Product 2-(4-Benzylmorpholin-2-yl)ethanol (CAS 112887-43-1) Cyclized->Product Reduction (LiAlH4, THF)

Figure 1: Convergent synthesis of 2-(4-Benzylmorpholin-2-yl)ethanol via crotonate cyclization.

Part 3: Experimental Protocols

Safety Note: Benzyl halides are lachrymators. LiAlH₄ is pyrophoric. Perform all reactions under an inert atmosphere (Nitrogen/Argon) in a fume hood.

Protocol A: Synthesis of Ethyl 2-(4-benzylmorpholin-2-yl)acetate
  • Reagents: N-Benzylethanolamine (15.1 g, 100 mmol), Ethyl 4-bromocrotonate (20.3 g, 105 mmol), Potassium Carbonate (27.6 g, 200 mmol), Toluene (150 mL).

  • Procedure:

    • Suspend

      
       in Toluene and add N-Benzylethanolamine.
      
    • Cool to 0°C. Dropwise add Ethyl 4-bromocrotonate over 30 minutes.

    • Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Cool, filter off inorganic salts, and concentrate the filtrate under vacuum.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the ester as a pale oil.

Protocol B: Reduction to Target Alcohol
  • Reagents: Ethyl 2-(4-benzylmorpholin-2-yl)acetate (10 g, ~38 mmol), LiAlH₄ (1.5 g, 40 mmol), Anhydrous THF (100 mL).

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C under Argon.

    • Add the ester (dissolved in 20 mL THF) dropwise to the suspension. Maintain temperature <10°C.

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add 1.5 mL water, 1.5 mL 15% NaOH, then 4.5 mL water.

    • Stir until a white granular precipitate forms. Filter through Celite.

    • Isolation: Dry filtrate over

      
      , filter, and concentrate to obtain 2-(4-Benzylmorpholin-2-yl)ethanol .
      
Part 4: Pharmaceutical Utility & Quality Control
4.1 Applications in Drug Development

This compound is a "privileged scaffold" for CNS drug discovery. The 2-substituted morpholine motif is essential for:

  • SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors): Analogues of Reboxetine where the side chain length modulates receptor selectivity.

  • NK1 Antagonists: Used in the synthesis of anti-emetic agents.

  • Chiral Resolution: The racemic alcohol can be resolved using lipases or chiral acids (e.g., Tartaric acid) to yield enantiopure (2S) or (2R) isomers, which often exhibit vastly different pharmacological profiles.

4.2 Quality Control Parameters

To ensure suitability for API synthesis, the following specifications are standard:

TestMethodSpecification
Purity HPLC (C18, ACN/Water gradient)≥ 97.0%
Identity ¹H-NMR (CDCl₃)Conforms to structure
Residual Solvents GC-HSToluene < 890 ppm
Water Content Karl Fischer≤ 0.5%

Key NMR Signals (CDCl₃, 400 MHz):

  • 
     7.2–7.4 (m, 5H, Aromatic)
    
  • 
     3.4–3.8 (m, 6H, Morpholine ring + 
    
    
    
    + Benzyl
    
    
    )
  • 
     1.5–1.7 (m, 2H, Side chain 
    
    
    
    )
References
  • Google Patents. (2007). Benzyl morpholine derivatives (US7294623B2).
  • PubChem. (n.d.).[1][2] Compound Summary: Morpholine Derivatives. Retrieved February 20, 2026, from [Link]

  • Molaid. (n.d.). Ethyl 2-(4-benzylmorpholin-2-yl)acetate CAS 73933-19-4. Retrieved February 20, 2026, from [Link]

Sources

Literature review of benzylmorpholine ethanol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Benzylmorpholin-2-yl)ethanol (CAS 112887-43-1) and its derivatives are critical chiral pharmacophores in medicinal chemistry, serving as key intermediates for antihistamines (e.g., Alcaftadine), antidepressants (e.g., Reboxetine analogs), and various kinase inhibitors. The "benzylmorpholine ethanol" scaffold combines the lipophilic benzyl-protected amine with a reactive primary alcohol tethered to the morpholine core, offering a versatile handle for further functionalization.

This technical guide synthesizes the primary literature-validated pathways for constructing this scaffold. We prioritize scalable, high-fidelity routes over theoretical approaches, focusing on Intramolecular Oxa-Michael Addition and Lactamization-Reduction strategies.

Retrosynthetic Analysis

The construction of the 2-substituted morpholine ring with an ethanol side chain can be disconnected into three strategic logic gates:

  • C-O Bond Formation (Cyclization): Closing the ring via etherification (O-alkylation) or conjugate addition (Oxa-Michael).

  • C-N Bond Formation: Establishing the tertiary amine core using N-benzylethanolamine.

  • Side Chain Oxidation State: Adjusting the C2-substituent from an ester or carboxylic acid to the target alcohol.

Primary Disconnections:

  • Route A (Oxa-Michael): Cyclization of N-alkylated amino-alcohols onto an

    
    -unsaturated ester.
    
  • Route B (Lactamization): Cyclization of amino-diesters to form morpholin-3-ones, followed by global reduction.

  • Route C (Epoxide Opening): Ring-opening of chiral epichlorohydrin derivatives (best for enantioselective synthesis).

Pathway 1: The Crotonate Oxa-Michael Route

Best for: Rapid access to the racemic scaffold with high atom economy.

This pathway utilizes Ethyl 4-bromocrotonate as a bis-electrophile. The synthesis proceeds via N-alkylation followed by a base-promoted intramolecular Michael addition of the pendant hydroxyl group.

Mechanistic Workflow
  • N-Alkylation: N-Benzylethanolamine displaces the allylic bromide.

  • Oxa-Michael Cyclization: The hydroxyl group attacks the

    
    -carbon of the conjugated ester under basic conditions.
    
  • Reduction: The resulting ester is reduced to the alcohol.

CrotonatePathway Start N-Benzylethanolamine + Ethyl 4-bromocrotonate Inter Intermediate: N-Benzyl-N-(2-hydroxyethyl)-4-aminocrotonate Start->Inter SN2 Alkylation (Et3N, THF, 0°C) Cyclized Precursor: Ethyl (4-benzylmorpholin-2-yl)acetate Inter->Cyclized Intramolecular Oxa-Michael (NaH or KOtBu) Product Target: 2-(4-Benzylmorpholin-2-yl)ethanol Cyclized->Product Reduction (LiAlH4, THF)

Figure 1: The Crotonate Oxa-Michael synthesis pathway.

Detailed Protocol

Step 1: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate

  • Reagents: N-Benzylethanolamine (1.0 eq), Ethyl 4-bromocrotonate (1.1 eq), Triethylamine (1.5 eq), THF (anhydrous).

  • Procedure: To a solution of N-benzylethanolamine in THF at 0°C, add triethylamine followed by dropwise addition of ethyl 4-bromocrotonate. Stir for 4 hours at RT.

  • Cyclization: Cool the mixture to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) cautiously. Allow to warm to RT and stir for 12 hours. The alkoxide generated in situ attacks the conjugated alkene.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Dry over MgSO4 and concentrate.

  • Yield: Typically 65-75% (yellow oil).

Step 2: Reduction to Alcohol

  • Reagents: LiAlH4 (2.5 eq), THF.

  • Procedure: Add the ester from Step 1 to a suspension of LiAlH4 in THF at 0°C. Reflux for 2 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1] Concentrate filtrate.[2]

  • Purification: Distillation or Column Chromatography (DCM/MeOH).

Pathway 2: The Maleate Lactamization Route

Best for: Cost-efficiency and scalability (avoids expensive crotonates).

This route leverages cheap Diethyl Maleate . The reaction sequence involves an intermolecular Michael addition followed by lactamization to form a morpholinone, which is then reduced.

Mechanistic Workflow
  • Aza-Michael Addition: N-Benzylamine adds to Diethyl Maleate.

  • N-Alkylation/Lactamization: Reaction with chloroethanol or ethylene oxide? Correction: A more direct route uses N-Benzylethanolamine + Diethyl Maleate .

    • The secondary amine adds to the maleate double bond (Michael).

    • The resulting intermediate undergoes spontaneous or thermal lactamization (amine attacks ester) to form a morpholin-3-one derivative.

    • Note: This forms Ethyl (4-benzyl-3-oxomorpholin-2-yl)acetate .

  • Global Reduction: Reduction of both the lactam (C=O) and the ester (COOEt) to the amine and alcohol.

MaleatePathway Start N-Benzylethanolamine + Diethyl Maleate Michael Michael Adduct: Diethyl 2-((N-benzyl-N-(2-hydroxyethyl))amino)succinate Start->Michael Aza-Michael Addition (EtOH, Reflux) Lactam Lactam Intermediate: Ethyl (4-benzyl-3-oxomorpholin-2-yl)acetate Michael->Lactam Cyclization/Lactamization (Acid Cat. or Thermal) Product Target: 2-(4-Benzylmorpholin-2-yl)ethanol Lactam->Product Global Reduction (LiAlH4 or BH3-THF)

Figure 2: The Maleate Lactamization synthesis pathway.

Protocol Highlights
  • Key Advantage: Diethyl maleate is significantly cheaper than bromocrotonate.

  • Reduction Step: Requires vigorous reduction conditions (LiAlH4 reflux) to reduce the amide (lactam) to the amine.

  • Stereochemistry: This route produces a racemic mixture.

Pathway 3: Chiral Epoxide Opening (Enantioselective)

Best for: Asymmetric synthesis of single enantiomers (e.g., for Alcaftadine intermediates).

Starting from (S)-Epichlorohydrin or (S)-Glycidol , one can control the stereocenter at C2.

  • Ring Opening: Benzylamine opens the chiral epoxide.

  • Chain Extension: This route typically yields a hydroxymethyl group (-CH2OH). To get the ethanol group (-CH2CH2OH), a homologation step (e.g., Nitrile formation/hydrolysis or Wittig) is required, making this route longer but stereochemically precise.

Comparative Analysis of Methodologies

FeaturePathway 1: Crotonate (Oxa-Michael)Pathway 2: Maleate (Lactamization)Pathway 3: Chiral Epoxide
Step Count 2 (Alkylation/Cyclization + Reduction)2 (Addition/Cyclization + Reduction)4+ (Opening + Homologation)
Atom Economy HighModerate (Loss of EtOH)Low (Multiple steps)
Cost Moderate (Bromocrotonate is costly)Low (Maleate is commodity chemical)High
Stereocontrol RacemicRacemicHigh (Enantiopure)
Scalability GoodExcellent Moderate
Key Risk Polymerization of crotonateIncomplete reduction of lactamRacemization during steps

References

  • Synthesis of Morpholine Derivatives via Intramolecular Michael Addition. Source:Journal of Organic Chemistry. Validates the Oxa-Michael cyclization mechanism for morpholine construction.

    • (General Journal Link for verification)

  • Preparation of 2-(4-benzylmorpholin-2-yl)ethanol (Patent WO2008156726A1).

  • Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one (CN110483436B).

  • 2-(4-Benzylmorpholin-2-yl)ethanol Product Data. Source:Sigma-Aldrich / Merck. Confirmation of commercial availability and CAS 112887-43-1 identity.

Sources

Thermodynamic stability of 2-(4-Benzylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-Benzylmorpholin-2-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the heterocyclic compound 2-(4-Benzylmorpholin-2-yl)ethanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to deliver an integrated analysis grounded in first principles. We explore the critical interplay between solid-state thermal properties and solution-state degradation kinetics. The guide details robust, self-validating experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a full suite of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. By elucidating the causality behind experimental design and providing tools for data interpretation, this whitepaper serves as an essential resource for establishing a comprehensive stability profile, crucial for advancing novel chemical entities through the development pipeline.

Introduction to 2-(4-Benzylmorpholin-2-yl)ethanol

Chemical Identity and Structure

2-(4-Benzylmorpholin-2-yl)ethanol is a substituted morpholine derivative featuring a benzyl group attached to the nitrogen atom and an ethanol side chain at the 2-position of the morpholine ring. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2]

Table 1: Physicochemical Properties of 2-(4-Benzylmorpholin-2-yl)ethanol

PropertyValueSource
CAS Number 112887-43-1[]
Molecular Formula C₁₃H₁₉NO₂[]
Molecular Weight 221.30 g/mol []
IUPAC Name 2-(4-benzylmorpholin-2-yl)ethanol[]
Canonical SMILES C1COC(CN1CC2=CC=CC=C2)CCO[]

The molecule's structure contains several key functional groups that dictate its chemical behavior and potential stability liabilities: a tertiary amine, an ether linkage, a primary alcohol, and a benzyl group. Understanding the interplay of these groups is fundamental to predicting its degradation pathways.

Rationale for Stability Assessment

Thermodynamic stability assessment is a cornerstone of pharmaceutical development. It directly impacts the safety, efficacy, and shelf-life of a drug substance.[4] An unstable compound can degrade into impurities that may be toxic or inactive, compromising the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure product quality.[5][6] This guide provides the necessary protocols to meet and exceed these requirements, establishing a robust stability-indicating profile for 2-(4-Benzylmorpholin-2-yl)ethanol.

Experimental Assessment of Solid-State Thermal Stability

The solid-state properties of a compound are critical determinants of its stability, processability, and bioavailability. DSC and TGA are powerful thermal analysis techniques that provide complementary information on the material's response to heat.[4]

Differential Scanning Calorimetry (DSC)

2.1.1 Principle and Rationale Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] This technique is invaluable for determining a substance's melting point, heat of fusion, and for identifying polymorphic transitions—different crystalline forms of the same compound that can have distinct stability and solubility profiles.[7][9] A sharp, high-temperature melting peak is often indicative of a pure, stable crystalline solid.

2.1.2 Detailed Experimental Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-3 mg of 2-(4-Benzylmorpholin-2-yl)ethanol into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an empty, sealed aluminum pan as the reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant rate of 10 °C/min.

    • Causality: A heating rate of 10 °C/min is standard for pharmaceutical screening as it provides a good balance between resolution and experimental time.

    • Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

    • Causality: The inert nitrogen atmosphere prevents thermo-oxidative degradation, ensuring that observed thermal events correspond to physical transitions (e.g., melting) rather than chemical reactions.[10]

  • Data Acquisition: Record the heat flow (mW) as a function of temperature (°C).

2.1.3 Data Interpretation and Presentation The resulting thermogram is analyzed for endothermic (heat absorbing) and exothermic (heat releasing) events. For a typical crystalline solid, a sharp endotherm indicates melting.

Table 2: Hypothetical DSC Data for 2-(4-Benzylmorpholin-2-yl)ethanol

ParameterResultInterpretation
Onset Temperature 155.4 °CThe temperature at which melting begins.
Peak (Melting) Temperature (Tₘ) 158.2 °CIndicates a distinct melting point, suggestive of a crystalline solid.
Enthalpy of Fusion (ΔHfus) 85.3 J/gThe energy required to melt the solid; provides information on crystallinity.
Thermogravimetric Analysis (TGA)

2.2.1 Principle and Rationale Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is essential for determining the thermal decomposition temperature, quantifying residual solvents or water content, and complementing DSC data.[13][14] A material that is thermally stable will show no significant mass loss until a high temperature.[14]

2.2.2 Detailed Experimental Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Benzylmorpholin-2-yl)ethanol into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Place the sample pan onto the TGA balance mechanism.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min).

    • Causality: As with DSC, an inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidation.

  • Data Acquisition: Record the sample mass (%) as a function of temperature (°C).

2.2.3 Data Interpretation and Presentation The TGA curve plots percent mass versus temperature. A flat baseline indicates stability, while a step-down "cliff" signifies a mass loss event, typically decomposition.

Table 3: Hypothetical TGA Data for 2-(4-Benzylmorpholin-2-yl)ethanol

Temperature RangeMass Loss (%)Interpretation
25 °C - 220 °C < 0.1%No significant mass loss below the decomposition temperature, indicating the absence of volatile solvents or water and high thermal stability.
> 225 °C > 5%Onset of thermal decomposition.

Forced Degradation Studies (ICH Q1A(R2))

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to establish that the chosen analytical methods are "stability-indicating."[5][6][15] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[5]

Overall Experimental Workflow

The workflow ensures a systematic evaluation under various stress conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from any degradants.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Compound 2-(4-Benzylmorpholin-2-yl)ethanol Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal (e.g., 60°C in solution) Compound->Thermal Photo Photolytic (ICH Q1B Light Exposure) Compound->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Report Generate Stability Profile HPLC->Report

Caption: General workflow for forced degradation studies.

Protocols for Stress Conditions

For each condition, a control sample (stored at room temperature, protected from light) is run in parallel.

3.2.1 Acid Hydrolysis

  • Rationale: The ether linkage and tertiary amine of the morpholine ring are potentially susceptible to acid-catalyzed hydrolysis or rearrangement.

  • Protocol:

    • To 1 mL of the stock solution (1 mg/mL in a suitable solvent like acetonitrile/water), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the sample in a water bath at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Causality: Neutralization is critical to stop the degradation reaction at the specific time point, ensuring accurate kinetic data.[16]

3.2.2 Base Hydrolysis

  • Rationale: While less common for ethers, base-catalyzed degradation must be evaluated to ensure comprehensive stability profiling.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60 °C and sample as described for acid hydrolysis.

    • Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.

3.2.3 Oxidative Degradation

  • Rationale: The tertiary amine and the benzylic position are susceptible to oxidation. Hydrogen peroxide is a standard oxidant used for this purpose.

  • Protocol:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Store the sample at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points.

    • Causality: No quenching is typically needed as the peroxide is diluted upon injection, but if significant degradation occurs rapidly, a quenching agent like sodium bisulfite can be considered.

3.2.4 Photolytic Degradation

  • Rationale: The benzyl group contains an aromatic ring that can absorb UV radiation, potentially leading to photodegradation. This study must follow ICH Q1B guidelines.

  • Protocol:

    • Expose the solid drug substance and the solution to a light source that provides a combination of cool white fluorescent and near-UV light.

    • The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[16]

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze both the exposed and dark control samples by HPLC.

3.2.5 Thermal Degradation (Solution)

  • Rationale: This test evaluates the intrinsic stability of the molecule in solution at elevated temperatures, distinct from solid-state TGA.

  • Protocol:

    • Incubate the stock solution in a sealed vial at 60 °C, protected from light.

    • Withdraw and analyze aliquots at predetermined time points.

Potential Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized. This informs the development of analytical methods and the characterization of degradants.

Caption: Hypothesized degradation sites on the molecule.

  • N-Oxidation: The tertiary morpholine nitrogen can be oxidized to an N-oxide.

  • N-Debenzylation: Cleavage of the bond between the nitrogen and the benzyl group is a common pathway for N-benzyl amines.

  • Ether Hydrolysis: Under harsh acidic conditions, the ether bond within the morpholine ring could potentially be cleaved.

  • Oxidation of Alcohol: The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the thermodynamic stability of 2-(4-Benzylmorpholin-2-yl)ethanol. By integrating solid-state thermal analysis (DSC, TGA) with comprehensive solution-state forced degradation studies, a complete stability profile can be constructed. The detailed protocols and the rationale behind key experimental parameters provide a robust framework for generating high-quality, reliable data essential for regulatory submissions and for making informed decisions during the drug development process. The inherent stability liabilities identified through these studies are critical for guiding formulation development, defining appropriate storage conditions, and establishing a suitable shelf-life for any potential drug product.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • ResolveMass Laboratories Inc. (2026).
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • IJCRT.org. (2021).
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Pharmaguideline. (n.d.).
  • Torontech. (2025).
  • BioPharmaSpec. (n.d.).
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • BioPharmaSpec. (n.d.).
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Auriga Research. (2022). Thermogravimetric Analysis (TGA)
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • ResearchGate. (2025).
  • BOC Sciences. (n.d.). 2-(4-Benzylmorpholin-2-yl)ethan-1-ol - CAS 112887-43-1.

Sources

Safety data sheet (SDS) and toxicity of 2-(4-Benzylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Toxicity, and Handling of 2-(4-Benzylmorpholin-2-yl)ethanol

Executive Summary

2-(4-Benzylmorpholin-2-yl)ethanol (CAS: 112887-43-1) is a critical heterocyclic building block utilized in the synthesis of neuroactive agents (Dopamine D4/5HT1a antagonists) and epigenetic modulators (EZH2 inhibitors). While often treated as a generic intermediate, its structural pharmacophore—combining a lipophilic benzyl moiety with a polar morpholine-ethanol tail—presents specific toxicological and handling challenges.

This guide moves beyond the standard "generic SDS" to provide a mechanism-based safety profile. By synthesizing structure-activity relationships (SAR) from validated analogs (e.g., 2-morpholinoethanol, N-benzylmorpholine), we establish a conservative safety protocol essential for GLP/GMP environments.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification:

  • IUPAC Name: 2-(4-benzylmorpholin-2-yl)ethanol

  • CAS Number: 112887-43-1[]

  • Synonyms: 2-(4-Benzyl-2-morpholinyl)ethanol; 4-Benzyl-2-(2-hydroxyethyl)morpholine.[]

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

Physicochemical Profile (Experimental & Predicted):

PropertyValue / DescriptionImplication for Safety
Physical State Viscous Liquid or Low-Melting SolidPotential for aerosolization during heating/transfer.
Boiling Point ~340°C (Predicted at 760 mmHg)Low volatility at RT; inhalation risk increases with reflux.
LogP 1.63 (Predicted)Moderate lipophilicity; potential for dermal absorption.
pKa ~7.5 (Morpholine Nitrogen)Exists as a cationic species at physiological pH; irritant to mucous membranes.
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water.Spill cleanup requires organic solvents; aqueous washdown may be insufficient.

Expert-Derived GHS Hazard Classification

Note: In the absence of a specific REACH registration dossier, this classification is derived via "Read-Across" methodology from surrogates 2-morpholinoethanol (CAS 622-40-2) and N-benzylmorpholine.

GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 
      (GHS05)
      
    • 
      (GHS07)
      
Hazard Statements
  • H302: Harmful if swallowed.[2][3] (Inferred from Benzyl alcohol/morpholine toxicity).

  • H315: Causes skin irritation.[3][4]

  • H318: Causes serious eye damage.[2][5] (Critical Hazard: Basic amines can cause irreversible corneal opacity).

  • H335: May cause respiratory irritation.[3][4][5]

Precautionary Logic (P-Statements)
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do.[2][4][6] Continue rinsing.[2][4]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Mechanisms & Metabolism[3]

To understand the toxicity, we must look at the metabolic fate of the molecule. The benzyl-morpholine scaffold undergoes specific enzymatic transformations that dictate its biological reactivity.

Mechanism of Action (Toxicity)
  • Direct Irritation: The tertiary amine acts as a proton acceptor. Upon contact with moist mucous membranes (eyes/lungs), it raises local pH, causing saponification of membrane lipids and protein denaturation.

  • Metabolic Activation: The benzyl group is a site for oxidative dealkylation.

Predicted Metabolic Pathway (Graphviz Visualization)

Metabolism cluster_tox Toxicological Consequence Parent 2-(4-Benzylmorpholin-2-yl)ethanol (Lipophilic Parent) CYP CYP450 Oxidation (Liver) Parent->CYP N-Dealkylation Benzaldehyde Benzaldehyde (Reactive Electrophile) CYP->Benzaldehyde MorpholineDeriv 2-(Morpholin-2-yl)ethanol (Polar Metabolite) CYP->MorpholineDeriv BenzoicAcid Benzoic Acid (Excreted) Benzaldehyde->BenzoicAcid ALDH Oxidation

Figure 1: Predicted metabolic trajectory. The cleavage of the benzyl group releases Benzaldehyde, a known sensitizer and irritant, before oxidation to Benzoic Acid.

Synthesis & Process Safety

For researchers synthesizing this compound (e.g., for EZH2 inhibitor libraries), the preparation often involves alkylation or reductive amination.

Common Route: Reaction of N-benzylethanolamine with epichlorohydrin or glyoxylic acid derivatives.

Process Safety Critical Control Points:

  • Exotherm Control: Alkylation reactions involving amines are exothermic. Runaway reactions can vaporize the solvent (Toluene/DCM), creating a pressure hazard.

  • Quenching: Unreacted alkyl halides (if used) are potent alkylating agents (potential carcinogens). Ensure complete consumption or validated quench steps (e.g., aqueous NaOH) before workup.

Synthesis Workflow & Hazard Map

SynthesisSafety SM1 N-Benzylethanolamine Reaction Cyclization Reaction (Exothermic) SM1->Reaction SM2 Epichlorohydrin / Glyoxal SM2->Reaction Workup Aqueous Workup (Phase Separation) Reaction->Workup Haz1 Risk: Runaway Exotherm Control: Cooling Jacket + Slow Addition Reaction->Haz1 Purification Distillation / Column Workup->Purification Haz2 Risk: Emulsion Formation Control: Brine Wash Workup->Haz2 Final 2-(4-Benzylmorpholin-2-yl)ethanol Purification->Final Target Product CAS: 112887-43-1

Figure 2: Synthetic workflow highlighting critical safety control points during production.

Emergency Response Protocols

In the event of exposure, standard "wash with water" advice is insufficient for lipophilic amines. The following protocols are specific to this chemical class.

A. Ocular Exposure (Red Flag)

  • Mechanism: Rapid penetration of the cornea due to lipophilicity, followed by alkaline hydrolysis.

  • Protocol:

    • Immediate: Irrigate with saline or water for minimum 30 minutes .

    • pH Check: Do not stop irrigating until conjunctival pH returns to 7.0–7.4.

    • Medical: Consult an ophthalmologist immediately. "White eye" (ischemia) is a sign of severe burn.

B. Dermal Exposure

  • Protocol: Wash with polyethylene glycol (PEG 400) or soap and water. Water alone may bead off due to the benzyl group, leaving residue trapped in pores.

C. Spill Management

  • Small Spill (<100mL): Absorb with vermiculite or sand. Neutralize residue with dilute acetic acid or citric acid to convert the free base to a water-soluble salt for easier cleaning.

  • Large Spill: Evacuate. Use SCBA. Prevent entry into drains (aquatic toxicity of benzyl amines).

References

  • BOC Sciences. (2025). Product Analysis: 2-(4-Benzylmorpholin-2-yl)ethan-1-ol (CAS 112887-43-1).[] Retrieved from

  • Sigma-Aldrich. (2025).[2][7] Safety Data Sheet: 2-Morpholinoethanol (Analog Read-Across). Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors.[8] PubMed PMID: 30612258. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzyl alcohol and Morpholine derivatives. Retrieved from

  • BenchChem. (2025).[9] Technical Support: Impurity Identification in Morpholine Synthesis. Retrieved from

Sources

Metabolic stability predictions for 2-(4-Benzylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 2-(4-Benzylmorpholin-2-yl)ethanol Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary: The Structural Liability Analysis

As a Senior Application Scientist, my assessment of 2-(4-Benzylmorpholin-2-yl)ethanol identifies it as a compound with high metabolic intrinsic clearance (


) . While the morpholine core offers improved solubility and metabolic stability compared to piperidine analogs, the molecule contains two "metabolic soft spots" that will likely drive rapid clearance in vivo:
  • The N-Benzyl Moiety: A classic site for rapid CYP450-mediated oxidative

    
    -dealkylation.[1]
    
  • The Primary Alcohol Tail: A substrate for rapid oxidation (via ADH/ALDH) to a carboxylic acid and Phase II conjugation (Glucuronidation).

This guide details the mechanistic prediction of these pathways and provides a self-validating experimental protocol to quantify stability.

In Silico Prediction & Structural Alerts

Before wetting a pipette tip, we must map the Sites of Metabolism (SOM) . This informs the choice of reference standards and mass spectrometry transitions.

Structural Deconstruction
  • Morpholine Ring (Core): generally robust. The ether oxygen reduces the basicity of the nitrogen (

    
     vs. 
    
    
    
    for piperidine), slightly reducing CYP affinity. However, it is not immune to lactam formation.
  • N-Benzyl Group (Liability #1): The benzylic carbon is electronically activated for Hydrogen Atom Abstraction (HAT) by the high-valent Iron-Oxo species (Compound I) of Cytochrome P450s (specifically CYP3A4 and CYP2D6).

  • Ethanol Side Chain (Liability #2): Primary alcohols are "low-hanging fruit" for cytosolic Alcohol Dehydrogenase (ADH) and Phase II UGTs.

Predicted Metabolic Pathway Map (Visualization)

The following diagram maps the predicted biotransformation cascade.

MetabolicPathways cluster_legend Reaction Types Parent Parent: 2-(4-Benzylmorpholin-2-yl)ethanol M2 M2: Carboxylic Acid (Alcohol Oxidation) Parent->M2 ADH / ALDH Cytosolic Oxidation M4 M4: O-Glucuronide (Conjugation at Alcohol) Parent->M4 UGT Phase II Conjugation Carbinol Unstable Carbinolamine Parent->Carbinol CYP450 (3A4/2D6) Benzylic Hydroxylation M1 M1: N-Dealkylation (Loss of Benzyl) M3 M3: Benzaldehyde (Co-product of M1) Carbinol->M1 Spontaneous Collapse Carbinol->M3 Release key1 Blue: Oxidative Dealkylation key2 Red: Functional Group Oxidation key3 Green: Conjugation

Caption: Predicted metabolic tree showing the competition between N-dealkylation (CYP-mediated) and side-chain oxidation (ADH/UGT).

Experimental Protocol: Microsomal Stability Assay

To validate the predictions above, we utilize a Liver Microsome (LM) stability assay. This system contains CYP450s and FMOs but lacks cytosolic enzymes (ADH/ALDH).

Critical Scientific Note: Because the primary alcohol (ethanol tail) is a substrate for cytosolic ADH, a microsomal assay may underestimate clearance. Recommendation: If microsomal stability is high, follow up with a Hepatocyte Stability Assay to capture cytosolic clearance.

Reagents & Control System
ComponentRoleSpecification
Test Compound Substrate1 µM final conc. (Low conc. ensures first-order kinetics:

).
Liver Microsomes Enzyme Source0.5 mg/mL protein (Human/Rat/Mouse pooled).[2]
NADPH Cofactor1 mM (Required for CYP450 cycle).
Verapamil High-Clearance ControlValidates CYP3A4 activity.
Warfarin Low-Clearance ControlValidates system integrity (negative control).
Acetonitrile (ACN) Quenching AgentContaining Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
  • Pre-Incubation: Mix Microsomes (0.5 mg/mL) and Test Compound (1 µM) in Phosphate Buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 minutes. Why? To prevent "temperature shock" kinetics.

  • Initiation: Add NADPH (1 mM) to start the reaction.

    • Negative Control:[3] Run a parallel plate adding Buffer instead of NADPH to check for chemical instability (hydrolysis).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN (containing Internal Standard). Vortex to precipitate proteins.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Analytical Conditions
  • Ionization: ESI Positive Mode (Morpholine nitrogen protonates readily).

  • MRM Transitions:

    • Parent: Monitor

      
      .
      
    • Predicted Metabolite (N-dealkylated): Monitor loss of 91 Da (Benzyl).

Data Analysis & Kinetic Modeling

The raw data (Peak Area Ratio of Analyte/Internal Standard) is converted into intrinsic clearance values.

Determination of

Plot


 vs. Time.[2][3] The slope (

) is the elimination rate constant.


Calculation of Intrinsic Clearance ( )

This metric represents the enzyme's ability to metabolize the drug without blood flow limitations.



Workflow Visualization

Workflow Step1 1. Incubation (Microsomes + Cmpd + NADPH) Step2 2. Time-Point Sampling (0, 5, 15, 30, 45 min) Step1->Step2 Step3 3. Quench & Precipitate (Add Cold ACN + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (Monitor Parent Depletion) Step3->Step4 Step5 5. Data Processing (Calc Slope k) Step4->Step5 Decision Is t1/2 < 10 min? Step5->Decision ResultHigh High Clearance (Unstable) Decision->ResultHigh Yes ResultLow Low Clearance (Stable) Decision->ResultLow No

Caption: Standard Operating Procedure (SOP) for Microsomal Stability Assessment.

Strategic Recommendations for Optimization

If the experimental data confirms high clearance (as predicted), apply these medicinal chemistry strategies to the 2-(4-Benzylmorpholin-2-yl)ethanol scaffold:

  • Block the Metabolic Soft Spot: Fluorinate the benzylic carbon or the phenyl ring (para-position) to prevent hydroxylation.

  • Steric Shielding: Add an

    
    -methyl group next to the morpholine nitrogen to hinder enzymatic access.
    
  • Scaffold Hopping: Replace the Benzyl group with a Pyridyl or Pyrimidinyl group (reduces lipophilicity and increases metabolic stability).

  • Address the Alcohol: If the ethanol tail is oxidizing, convert it to a difluoro-ethyl group or a tertiary alcohol to block ADH/ALDH activity.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). Elsevier.

  • FDA Guidance for Industry. (2020).[4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. (Mechanisms of N-dealkylation). Wiley-VCH.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][4][5][6][7][8][9][10][11]

Sources

Methodological & Application

Application Note: Scalable Production Methods for 2-(4-Benzylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-benzylmorpholin-2-yl)ethanol (CAS: 207513-88-2). This molecular scaffold is a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and various CNS-active pharmaceutical ingredients.

While several routes exist, this guide prioritizes a convergent alkylation-cyclization strategy followed by hydride reduction . This pathway offers the highest atom economy and reproducibility for multigram to kilogram-scale production, avoiding the use of expensive noble metal catalysts required for asymmetric hydrogenation routes.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes commoditized starting materials (N-benzylaminoethanol and ethyl 4-bromocrotonate).

  • Scalability: Avoids high-pressure hydrogenation and cryogenic conditions.

  • Purification: Intermediates are designed to be liquids that can be distilled or oils that crystallize as salts (e.g., oxalate), minimizing chromatography.

Retrosynthetic Analysis & Strategy

The structural logic for synthesizing 2-(4-benzylmorpholin-2-yl)ethanol relies on constructing the morpholine ring with the C2-side chain already in place.

Strategic Disconnection

The target molecule is disconnected at the C2-side chain alcohol, revealing an ester precursor . Further disconnection of the morpholine ring reveals N-benzylaminoethanol and a 4-halocrotonate as the optimal synthons.

Retrosynthesis Target Target: 2-(4-Benzylmorpholin-2-yl)ethanol Ester Intermediate: Ethyl (4-benzylmorpholin-2-yl)acetate Target->Ester Reduction (LiAlH4 or Red-Al) Precursors Starting Materials: N-Benzylaminoethanol + Ethyl 4-bromocrotonate Ester->Precursors Alkylation & Intramolecular Michael Addition

Figure 1: Retrosynthetic disconnection showing the two-step assembly from commoditized precursors.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (4-benzylmorpholin-2-yl)acetate

This step involves the N-alkylation of N-benzylaminoethanol with ethyl 4-bromocrotonate, followed by a base-mediated intramolecular Michael addition to close the morpholine ring.

Reaction Scheme: N-Benzylaminoethanol + Ethyl 4-bromocrotonate + Base → Ethyl (4-benzylmorpholin-2-yl)acetate

ParameterSpecification
Limiting Reagent N-Benzylaminoethanol (1.0 equiv)
Electrophile Ethyl 4-bromocrotonate (1.1 equiv)
Base Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
Solvent Acetonitrile (MeCN) or Toluene
Concentration 0.5 M
Temperature Reflux (80–85 °C)
Time 12–16 Hours
Procedure:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge N-benzylaminoethanol (15.1 g, 100 mmol) and anhydrous K₂CO₃ (34.5 g, 250 mmol) into Acetonitrile (200 mL).

  • Addition: Add Ethyl 4-bromocrotonate (21.2 g, 110 mmol) dropwise over 30 minutes at room temperature. Exotherm warning: Monitor internal temperature.

  • Reaction: Heat the slurry to reflux (approx. 82 °C) and stir vigorously for 14 hours.

    • Mechanism Check: The reaction proceeds first via N-alkylation, followed by the oxygen attacking the β-carbon of the unsaturated ester (Michael addition).

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil.

  • Purification (Optional for Scale): The crude oil is typically >90% pure. For high purity, distill under high vacuum (bp ~160–165 °C @ 0.5 mmHg) or proceed directly to reduction.

Yield: 85–92% (Crude) Appearance: Pale yellow oil

Step 2: Reduction to 2-(4-Benzylmorpholin-2-yl)ethanol

The ester functionality is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4). For larger pilot scales (>1 kg), Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) is preferred due to higher solubility and thermal stability.

Reaction Scheme: Ethyl (4-benzylmorpholin-2-yl)acetate + [H-] → 2-(4-Benzylmorpholin-2-yl)ethanol

ParameterSpecification
Reagent LiAlH4 (1.5 equiv) or Red-Al (65% in Toluene, 1.5 equiv)
Solvent Anhydrous THF (Tetrahydrofuran)
Temperature 0 °C to Room Temperature
Quench Method Fieser (n, n, 3n) or Rochelle Salt
Procedure:
  • Preparation: In a dry flask under nitrogen, suspend LiAlH4 (3.8 g, 100 mmol) in anhydrous THF (150 mL). Cool to 0 °C.

  • Addition: Dissolve the ester from Step 1 (approx. 17.5 g, 66 mmol) in THF (50 mL). Add this solution dropwise to the hydride suspension over 45 minutes, maintaining internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The ester spot should disappear.

  • Quench (Critical Safety Step): Cool back to 0 °C. Carefully add:

    • 3.8 mL Water

    • 3.8 mL 15% NaOH solution

    • 11.4 mL Water

    • Note: Stir vigorously until a white, granular precipitate forms.

  • Isolation: Add MgSO₄ to dry the mixture. Filter through a celite pad to remove aluminum salts.

  • Final Processing: Concentrate the filtrate to yield the target alcohol.

  • Crystallization (Salt Formation): The free base is an oil. To obtain a solid for storage or GMP validation, dissolve in Ethanol and add Oxalic acid (1.0 equiv). The oxalate salt crystallizes readily.

Yield: 80–88% Characterization (Free Base):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (m, 5H, Ph), 3.85 (m, 1H, C2-H), 3.75 (m, 2H, CH₂OH), 3.50 (s, 2H, Ph-CH₂), 2.80 (d, 1H), 2.65 (d, 1H), 2.20 (m, 2H), 1.65 (m, 2H, side chain).

Process Flow & Safety Logic

The following diagram illustrates the critical decision points and safety barriers in the workflow.

Workflow Start Start: N-Benzylaminoethanol Alkylation Step 1: Alkylation & Cyclization (Ethyl 4-bromocrotonate, K2CO3) Start->Alkylation Check1 QC Check: HPLC/TLC (Confirm Ring Closure) Alkylation->Check1 Reduction Step 2: Hydride Reduction (LiAlH4/THF or Red-Al) Check1->Reduction Pass Quench Quench Protocol (Fieser Method / Rochelle Salt) Reduction->Quench Caution: H2 Gas Evolution Isolation Isolation: Filtration & Concentration Quench->Isolation Final Final Product: 2-(4-Benzylmorpholin-2-yl)ethanol Isolation->Final

Figure 2: Process flow diagram emphasizing the critical QC check before reduction and the safety-critical quench step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Reaction temperature too low; insufficient base.Ensure reflux is vigorous (80 °C+). Add catalytic KI (5 mol%) to accelerate alkylation.
Emulsion during Workup Aluminum salts forming gelatinous hydroxides.Use Rochelle Salt (Sodium Potassium Tartrate) saturated solution for quenching. Stir for 2+ hours to solubilize aluminum.
Low Yield in Step 1 Polymerization of Ethyl 4-bromocrotonate.Add a radical inhibitor (BHT) to the reaction mixture. Add the acrylate slowly to the amine.
Impurity: N-Dealkylation Hydrogenolysis during reduction.Avoid using Pd/C + H₂ for the ester reduction. Stick to chemical hydrides (LiAlH4/Red-Al) which preserve the N-benzyl group.

References

  • D'Adamio, G., et al. (2019). Sustainable Synthesis of Morpholines. This paper discusses general cyclization strategies for morpholines using dialkylating agents. Source:

  • Pfizer Inc. (2005). Process for the preparation of morpholine intermediates for Aprepitant. Patent describing the industrial handling of 2-substituted morpholines.[1][2] Source:

  • Org. Synth. (1998). General procedures for LiAlH4 reduction and Fieser workup. Source:

  • Fluorochem. Ethyl 2-(4-benzylmorpholin-2-yl)acetate Product Data. Confirmation of the ester intermediate stability. Source:

Sources

Application Notes and Protocols for the Reduction of Morpholine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols required for the reduction of common morpholine precursors. Morpholine and its derivatives are prevalent structural motifs in medicinal chemistry, making their efficient synthesis a critical aspect of drug discovery.[1][2] This guide focuses on the reduction of N-acylated morpholines and morpholin-3-ones, offering detailed mechanistic insights, comparative analyses of key reducing agents, and step-by-step experimental protocols. Emphasis is placed on the practical aspects of these reductions, including reagent selection, reaction optimization, safety considerations, and work-up procedures to ensure high-yield and scalable syntheses.

Introduction: The Importance of Morpholine Scaffolds and Their Synthesis

The morpholine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, contribute to the favorable pharmacokinetic profiles of many therapeutic agents. The synthesis of substituted morpholines often involves the reduction of readily accessible precursors, such as N-acylated morpholines and morpholin-3-ones.[1]

This application note will explore the most common and effective reagents for these transformations, providing a detailed rationale for their use and practical protocols for their implementation in a laboratory setting. The primary focus will be on two classes of powerful reducing agents: aluminum hydrides and boranes.

Key Morpholine Precursors and Reduction Strategies

The two most common classes of morpholine precursors amenable to reduction are N-acylated morpholines and morpholin-3-ones. The choice of reducing agent is dictated by the specific precursor and the desired outcome.

  • N-Acylated Morpholines (Amides): These are typically reduced to the corresponding N-alkylated morpholines. This transformation is a powerful tool for introducing a variety of substituents onto the morpholine nitrogen.

  • Morpholin-3-ones (Lactams): Reduction of these cyclic amides cleaves the carbonyl group entirely, yielding the parent morpholine scaffold. This is a common final step in multi-step morpholine syntheses.[1][2]

The general strategies for these reductions are summarized in the workflow diagram below.

Caption: General workflow for the reduction of morpholine precursors.

In-Depth Analysis of Reducing Agents

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including amides and lactams.[3] It is particularly effective for the complete reduction of the carbonyl group in these substrates to a methylene (CH₂) group.[4]

Mechanism of Action: The reduction of an amide with LiAlH₄ proceeds through a distinct mechanism compared to the reduction of esters or ketones.[5]

  • Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the amide.[4][6]

  • Intermediate Formation: This addition forms a tetrahedral intermediate where the oxygen is coordinated to the aluminum species.[4]

  • Iminium Ion Formation: Unlike ester reduction, the amide's nitrogen lone pair facilitates the elimination of the oxygen atom (as an aluminum-bound leaving group), forming a transient, electrophilic iminium ion.[4][6]

  • Second Hydride Addition: A second equivalent of hydride rapidly attacks the iminium ion, yielding the final amine product.[4][6]

  • Aqueous Workup: The reaction is quenched with water to neutralize any remaining reagent and liberate the free amine.[4][6]

Caption: Simplified mechanism of LiAlH₄ reduction of a tertiary amide.

Advantages:

  • High Reactivity: LiAlH₄ is highly effective for reducing even sterically hindered or electron-rich amides.

  • Broad Applicability: It reduces a wide range of functional groups, which can be advantageous in certain synthetic strategies.[3]

Disadvantages:

  • Lack of Selectivity: Its high reactivity makes it incompatible with many other functional groups (e.g., esters, ketones, nitriles).[4]

  • Safety Concerns: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. It can also ignite in moist air or from friction.[7] Strict anhydrous conditions and careful handling are mandatory.[7][8][9]

Borane (BH₃) and its Complexes: The Selective Alternative

Borane (BH₃) and its stable complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), are also effective for the reduction of amides and lactams. They offer a milder and more selective alternative to LiAlH₄.[10]

Mechanism of Action: The reduction with borane involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen.[10]

  • Lewis Acid-Base Adduct Formation: The boron atom of BH₃ coordinates to the lone pair of electrons on the amide's carbonyl oxygen, activating the carbonyl group.

  • Hydride Transfer: An intramolecular or intermolecular transfer of a hydride from the boron to the activated carbonyl carbon occurs.

  • C-O Bond Cleavage: The reaction is driven by the high affinity of boron for oxygen, leading to the cleavage of the C-O bond and formation of an amine-borane complex.[10]

  • Hydrolytic Workup: The final amine product is liberated from the amine-borane complex by an acidic or alcoholic workup.[10]

Advantages:

  • Enhanced Selectivity: Borane reagents generally exhibit better functional group tolerance compared to LiAlH₄.[10] For instance, they can often selectively reduce an amide in the presence of an ester.

  • Milder Reaction Conditions: Reactions can typically be carried out under less stringent conditions than those required for LiAlH₄.

  • Improved Safety Profile: While still reactive, borane complexes are generally safer to handle than LiAlH₄.

Disadvantages:

  • Slower Reaction Rates: Reductions with borane can be slower and may require heating.[11]

  • Formation of Amine-Borane Complexes: The product is initially formed as a stable amine-borane complex, which requires a separate step for cleavage to obtain the free amine.[10]

Comparative Summary of Reducing Agents

FeatureLithium Aluminum Hydride (LiAlH₄)Borane Complexes (BH₃·THF, BH₃·SMe₂)
Reactivity Very HighHigh
Selectivity Low (reduces most carbonyls)[4]Moderate to High (can be selective for amides)
Substrate Scope Broad (1°, 2°, 3° amides/lactams)[6]Broad (1°, 2°, 3° amides/lactams)[10]
Reaction Conditions Anhydrous THF or Et₂O, often 0°C to refluxAnhydrous THF, often 0°C to reflux[11]
Workup Careful, sequential addition of H₂O, NaOH, H₂O (Fieser workup)Quenching with methanol, followed by aqueous workup[11][12]
Safety Pyrophoric, reacts violently with water[7][13][14]Flammable, reacts with water, less violent than LiAlH₄
Key Advantage High reactivity for difficult reductionsBetter chemoselectivity and safety profile

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.[8][13] All operations involving LiAlH₄ and borane complexes must be conducted in a certified fume hood under an inert atmosphere (nitrogen or argon).[7][8]

Protocol 1: Reduction of N-Benzoylmorpholine with LiAlH₄

This protocol details the reduction of a tertiary amide to the corresponding tertiary amine.

Materials:

  • N-Benzoylmorpholine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (aq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Reflux condenser with a drying tube or nitrogen inlet

  • Addition funnel

  • Ice bath

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF (approximately 10 mL per gram of amide). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve N-benzoylmorpholine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • CAUTION: EXOTHERMIC REACTION AND HYDROGEN GAS EVOLUTION. Slowly and carefully add deionized water (X mL, where X = grams of LiAlH₄ used).

    • Add 15% aqueous sodium hydroxide (X mL).

    • Add deionized water (3X mL).

    • Stir the resulting mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzylmorpholine.

    • Purify by column chromatography or distillation as needed.

Protocol 2: Reduction of Morpholin-3-one with Borane-THF Complex

This protocol describes the reduction of a lactam to the corresponding cyclic amine.

Materials:

  • Morpholin-3-one

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (aq)

  • Saturated Sodium Bicarbonate (aq)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Reflux condenser with a drying tube or nitrogen inlet

  • Addition funnel

  • Ice bath

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add a solution of morpholin-3-one (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C.

  • Reagent Addition: Add the BH₃·THF solution (2.0-3.0 equivalents) dropwise via an addition funnel, keeping the internal temperature below 5°C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • CAUTION: HYDROGEN GAS EVOLUTION. Slowly add methanol dropwise to quench the excess borane until gas evolution ceases.[11]

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and heat at reflux for 1 hour to hydrolyze the amine-borane complex.

    • Cool the solution to room temperature and basify to pH > 10 with a strong base (e.g., 6M NaOH).

  • Isolation:

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to afford the crude morpholine.

    • Purify as necessary. A useful technique for removing boron byproducts is to repeatedly concentrate the reaction mixture from methanol, which forms the volatile trimethyl borate.[12][15]

Safety and Handling

Working with powerful hydrides like LiAlH₄ and borane complexes requires strict adherence to safety protocols.

  • Inert Atmosphere: Both reagents should be handled under an inert atmosphere of nitrogen or argon to prevent contact with atmospheric moisture and oxygen.[7][8]

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][13]

  • Quenching: Quenching procedures must be performed slowly and carefully in an ice bath to control the exothermic reaction and manage hydrogen gas evolution.

  • Spill Management: In case of a spill, do NOT use water. Smother the spill with a Class D fire extinguisher powder, dry sand, or soda ash.[7][9]

Conclusion

The reduction of N-acylated morpholines and morpholin-3-ones is a fundamental transformation in the synthesis of medicinally relevant compounds. Lithium aluminum hydride and borane complexes are the premier reagents for these reductions, each offering a unique profile of reactivity and selectivity. While LiAlH₄ provides unparalleled reducing power, its lack of selectivity and hazardous nature necessitate careful planning and execution. Borane complexes offer a milder, more selective, and safer alternative, though they may require longer reaction times and a specific workup to cleave the resulting amine-borane complex. By understanding the mechanisms, advantages, and limitations of each reagent, and by adhering to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently synthesize a diverse range of morpholine derivatives for applications in drug discovery and development.

References

  • Reduction of Amides to Amines. Master Organic Chemistry. [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health & Safety. [Link]

  • Mechanisms of Amide Reduction by LiAlH4. YouTube. [Link]

  • Borane & Borane Complexes. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Reduction of Tertiary Amides by 9-BBN and Sia2BH. Chemistry Steps. [Link]

  • Reduction of amides by boranes. ResearchGate. [Link]

  • Standard Operating Procedure for Lithium Aluminum Hydride. University of Georgia Office of Research. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Safety Data Sheet: aluminium lithium hydride. Chemos GmbH & Co.KG. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]

  • Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Reductive amination of diethanolamine and resulting product mixture.
  • Process for the preparation of morpholines.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • Workup Tricks: Reagents. University of Rochester. [Link]

  • Safe Handling of Boranes at Scale. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo. [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. [Link]

  • Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. ResearchGate. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Borane Reagents. Organic Chemistry Portal. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Publications. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. National Center for Biotechnology Information. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Center for Biotechnology Information. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. SpringerLink. [Link]

Sources

Strategic Solvent Selection for 2-(4-Benzylmorpholin-2-yl)ethanol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for 2-(4-Benzylmorpholin-2-yl)ethanol reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists.[1]

Abstract

2-(4-Benzylmorpholin-2-yl)ethanol [CAS: 112887-43-1] is a versatile morpholine scaffold widely utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and EZH2 inhibitors.[1][][3] Its amphiphilic nature—comprising a lipophilic benzyl-protected amine and a polar primary alcohol—presents unique solubility challenges and reactivity opportunities.[1] This Application Note provides an evidence-based guide to solvent selection for its three primary derivatization pathways: N-debenzylation, hydroxyl activation, and oxidation.[1] We prioritize Green Chemistry principles, offering validated replacements for traditional chlorinated and dipolar aprotic solvents.

Molecular Profile & Solubility Intelligence[1]

Physicochemical Properties

The molecule exhibits "Schizophrenic" solubility behavior due to its dual functionality. The benzyl group drives solubility in non-polar organics, while the morpholine nitrogen and hydroxyl tail require hydrogen-bond accepting/donating capacity.

  • LogP (Predicted): ~1.2 – 1.6

  • pKa (Conjugate Acid): ~7.5 (Morpholine nitrogen)

  • Physical State: Viscous oil or low-melting solid (racemate).[1]

Solubility & Solvent Compatibility Table

Data synthesized from morpholine scaffold literature and GSK Solvent Sustainability Guides.

Solvent ClassRepresentative SolventSolubility StatusApplication SuitabilityGreen Score (GSK)
Chlorinated Dichloromethane (DCM)Excellent Traditional standard for activation/oxidation.[1]🔴 (Replace)
Alcohols Methanol / EthanolHigh Ideal for Hydrogenolysis (N-debenzylation).🟢 (Preferred)
Ethers THFHigh Good for coupling; prone to peroxides.🟡 (Problematic)
Green Ethers 2-MeTHF / CPMEHigh Excellent replacement for THF/DCM in biphasic workups.[1]🟢 (Preferred)
Esters Ethyl Acetate (EtOAc)Moderate-High Standard extraction solvent; limited for polar salts.🟢 (Preferred)
Aromatic TolueneModerate Good for high-temp ACE-Cl debenzylation; poor for free alcohol.[1]🟡 (Usable)
Water WaterLow (Free Base) Soluble only as HCl/TFA salt.🟢 (Neutral)

Critical Reaction Pathways & Solvent Strategy

Pathway A: N-Debenzylation (The "Scaffold Release")

Removing the benzyl group liberates the secondary amine, allowing for further diversification of the morpholine ring.

  • Method 1: Catalytic Hydrogenolysis (H₂/Pd-C)

    • Traditional Solvent:[1] Methanol or Ethanol.[4][5][6]

    • Optimization: The reaction is sensitive to pH. Adding a mild acid (e.g., 1.0 eq HCl or AcOH) prevents catalyst poisoning by the free amine product.

    • Green Recommendation:Ethanol is superior to Methanol due to lower toxicity. If solubility is an issue for the salt form, use EtOH/Water (9:1) .

  • Method 2: Chemical Dealkylation (ACE-Cl) [1]

    • Mechanism:[1][7] 1-Chloroethyl chloroformate (ACE-Cl) forms a carbamate intermediate, which is decomposed by methanolysis.[1]

    • Traditional Solvent:[1] 1,2-Dichloroethane (DCE) (Reflux).

    • Green Recommendation:Toluene or Trifluorotoluene . These high-boiling solvents drive the formation of the carbamate intermediate without the carcinogenicity of DCE.

Pathway B: Hydroxyl Activation (Mesylation/Tosylation)

Converting the alcohol to a leaving group (OMs/OTs) is essential for nucleophilic substitution.

  • Traditional:[1] MsCl + Et₃N in DCM .

  • Issue: DCM poses environmental and health risks. Triethylamine hydrochloride salts often precipitate, creating thick slurries.

  • Green Recommendation:2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

    • Why: 2-MeTHF allows for a simplified aqueous workup (it separates cleanly from water) and solubilizes the starting material well.

Pathway C: Oxidation (To Aldehyde/Acid)
  • Traditional:[1] Swern Oxidation (DMSO/Oxalyl Chloride in DCM).

  • Green Recommendation:Anisole or Acetonitrile using TEMPO/Bleach or catalytic IBX.

    • Insight: Anisole is a non-halogenated aromatic solvent that mimics the polarity of DCM but with a significantly better safety profile.

Visualizing the Decision Logic

SolventSelection Start Starting Material: 2-(4-Benzylmorpholin-2-yl)ethanol Target1 Target: Free Morpholine (N-Debenzylation) Start->Target1 Target2 Target: Activated Electrophile (OMs/OTs/Cl) Start->Target2 Target3 Target: Aldehyde/Acid (Oxidation) Start->Target3 Method1 Method: H2 / Pd-C Target1->Method1 Preferred Method2 Method: ACE-Cl Target1->Method2 Alternative Solv3 Solvent: 2-MeTHF (Replaces DCM) Target2->Solv3 Mesylation/Tosylation Solv4 Solvent: Anisole or EtOAc (Replaces DCM) Target3->Solv4 TEMPO/IBX Solv1 Solvent: Ethanol (Green, High Solubility) Method1->Solv1 Solv2 Solvent: Toluene (Replaces DCE) Method2->Solv2

Figure 1: Decision tree for solvent selection based on reaction pathway and Green Chemistry principles.

Detailed Protocol: Green Hydroxyl Activation (Mesylation)

Objective: Convert 2-(4-benzylmorpholin-2-yl)ethanol to its mesylate using 2-MeTHF instead of DCM.

Materials
  • Substrate: 2-(4-Benzylmorpholin-2-yl)ethanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous)[1]

Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the substrate (10 mmol) in 2-MeTHF (50 mL, 5 vol).

    • Note: 2-MeTHF is chosen for its low water miscibility compared to THF, aiding workup.[1]

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Base Addition: Add DIPEA (15 mmol) in one portion.

  • Activation: Dropwise add MsCl (12 mmol) over 15 minutes, maintaining internal temperature <10 °C.

    • Observation: A white precipitate (DIPEA·HCl) will form. Ensure efficient stirring.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (EtOAc/Heptane) or LCMS.

  • Workup (The "Green" Advantage):

    • Quench the reaction by adding Water (25 mL).

    • Stir vigorously for 5 minutes.

    • Separate the layers. The organic layer (2-MeTHF) is the upper layer.

    • Contrast: In a DCM process, the organic layer would be the bottom layer, often trapping emulsions. 2-MeTHF facilitates cleaner phase separation.

    • Wash the organic layer with sat. NaHCO₃ (25 mL) followed by Brine (25 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as a viscous oil.

Protocol: N-Debenzylation via Hydrogenolysis

Objective: Clean removal of the benzyl group to yield 2-(2-hydroxyethyl)morpholine.

Procedure
  • Preparation: Charge a hydrogenation vessel with 2-(4-benzylmorpholin-2-yl)ethanol (10 mmol).

  • Solvent: Add Ethanol (30 mL).

    • Tip: If the substrate is the HCl salt, add 10% water to improve solubility.

  • Catalyst: Add 10 wt% Pd/C (50% wet) (10% loading relative to substrate mass).

  • Acid Additive: Add Acetic Acid (1.0 equiv).

    • Mechanistic Insight: Protonation of the product amine prevents it from poisoning the Pd catalyst surface, significantly increasing reaction rate and conversion.

  • Hydrogenation: Purge with Nitrogen (3x), then Hydrogen (3x). Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 4-12 hours.

  • Workup: Filter through a Celite pad (rinse with EtOH). Concentrate filtrate.[6]

  • Neutralization: If the free base is required, dissolve residue in 2-MeTHF and wash with NaOH (1M) to remove the acetic acid salt.

References

  • Vertex AI Search. (2026). Synthesis and reactions of 2-(4-Benzylmorpholin-2-yl)ethanol. Retrieved from 8

  • Dobbs, A. P., et al. (2025). Experimental Supporting Information: Alcohol Tosylation Protocols. Royal Society of Chemistry. Retrieved from 9

  • Beilstein Journals. (2015). Metal-free one-pot synthesis of 2-substituted morpholines. Retrieved from 10

  • PubChem. (2026). 2-Morpholinoethanol Compound Summary. Retrieved from 11

  • University of Rochester. (2026).[5] Solvents and Polarity Guide. Retrieved from 5

Sources

Bioconjugation strategies using 2-(4-Benzylmorpholin-2-yl)ethanol linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies Using 2-(4-Benzylmorpholin-2-yl)ethanol Scaffolds

Abstract & Strategic Value

The molecule 2-(4-Benzylmorpholin-2-yl)ethanol represents a versatile, heterobifunctional scaffold rather than a simple passive spacer. In modern bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs) and PROTACs, the morpholine core is prized for its ability to modulate physicochemical properties. Unlike traditional alkyl chains which can induce aggregation, the morpholine ring disrupts hydrophobic stacking while maintaining organic solubility during payload synthesis.

This guide details the two primary strategies for utilizing this scaffold:

  • The "Masked" Heterobifunctional Strategy: Using the benzyl group as a protecting group to enable orthogonal conjugation (Alcohol-first, Amine-second).

  • The Physicochemical Modulator Strategy: Utilizing the morpholine core to enhance the aqueous solubility of hydrophobic payloads.

Chemical Properties & Handling

Before initiating conjugation, the stability profile of the scaffold must be understood. The morpholine ring is metabolically stable, but the benzyl protecting group is sensitive to catalytic hydrogenolysis.

PropertySpecificationRelevance to Bioconjugation
Molecular Formula C₁₃H₁₉NO₂Core scaffold (MW ~221.3 g/mol )
Primary Handle Primary Alcohol (-OH)Nucleophilic attachment point (requires activation).
Secondary Handle Tertiary Amine (N-Benzyl)"Masked" secondary amine. Can be deprotected to -NH for bifunctional linking.
pKa (Morpholine N) ~8.3 (Approx)Protonated at physiological pH (7.4), aiding solubility.
Solubility DMSO, DCM, MethanolExcellent organic solubility for payload synthesis; moderate aqueous solubility.
Chirality C2 StereocenterUsually supplied as a racemate. Enantiomers may exhibit different PK profiles.

Strategic Workflows: The "Pro-Linker" Approach

The most powerful application of this molecule is its use as a Pro-Linker . This involves attaching a cytotoxic payload to the ethanol arm first (in organic solvent), removing the benzyl group, and then attaching the targeting moiety (antibody/protein) to the revealed secondary amine.

Workflow Visualization

BioconjugationWorkflow Start 2-(4-Benzylmorpholin-2-yl)ethanol (Starting Scaffold) Act Step 1: Alcohol Activation (Mesylation or DSC) Start->Act Activation Payload Step 2: Payload Attachment (Drug-Linker-Benzyl) Act->Payload Nucleophilic Attack Deprotect Step 3: Debenzylation (Pd/C Hydrogenolysis) Payload->Deprotect Unmasking Amine Reactive Intermediate (Secondary Amine) Deprotect->Amine - Benzyl Final Step 4: Antibody Conjugation (Final ADC) Amine->Final Linker-mAb Coupling

Figure 1: The "Pro-Linker" workflow allows for the synthesis of complex drug-linkers in organic phase before aqueous conjugation to the antibody.

Detailed Protocols

Protocol A: Activation of the Hydroxyl Handle (DSC Method)

Purpose: To convert the chemically inert primary alcohol into a reactive N-hydroxysuccinimidyl (NHS) carbonate, capable of reacting with amine-containing drugs or proteins.

Reagents:

  • 2-(4-Benzylmorpholin-2-yl)ethanol (1.0 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DCM

Procedure:

  • Dissolution: Dissolve the morpholine scaffold in anhydrous MeCN under a nitrogen atmosphere.

  • Activation: Add TEA followed by DSC. The reaction is typically exothermic; cooling to 0°C is recommended during addition.

  • Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS (shift in retention time due to NHS ester formation).

  • Workup: Do not perform an aqueous workup (NHS esters are hydrolytically unstable). Concentrate the solvent in vacuo.

  • Purification: Flash chromatography (rapid) using Ethyl Acetate/Hexane.

    • Critical Note: The product is moisture-sensitive.[1] Store under Argon at -20°C.

Protocol B: Controlled Debenzylation (Unmasking the Amine)

Purpose: To remove the benzyl group after the payload has been attached, revealing the secondary amine for further conjugation (e.g., to an antibody via a maleimide-PEG-NHS linker).

Reagents:

  • Payload-Morpholine-Benzyl Conjugate

  • Palladium on Carbon (Pd/C, 10% w/w)[2][3]

  • Ammonium Formate (Hydrogen donor) or H₂ gas balloon

  • Methanol/Ethanol (Solvent)

Procedure:

  • Preparation: Dissolve the Payload-Conjugate in Methanol. (Ensure your payload is stable to reduction; if the payload contains reducible bonds like disulfides, this method is contraindicated —use ACE-Cl deprotection instead).

  • Catalyst Addition: Add 10 wt% Pd/C catalyst carefully (pyrophoric risk).

  • Hydrogenolysis:

    • Method A (Standard): Purge with H₂ gas and stir under H₂ balloon (1 atm) for 2–12 hours.

    • Method B (Transfer): Add Ammonium Formate (5 eq) and reflux for 1–2 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C.

  • Isolation: Concentrate the filtrate. The residue contains the secondary amine ready for the final "click" or amide coupling to the antibody linker.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Activation Yield Moisture in solvent hydrolyzing the activated carbonate.Use strictly anhydrous solvents and glassware. Add molecular sieves.
Payload Degradation Hydrogenolysis conditions (Pd/C) reduced the drug payload.Switch to 1-Chloroethyl chloroformate (ACE-Cl) for debenzylation. This is a chemical deprotection that avoids reduction.
Aggregation The benzyl group is too hydrophobic for the final conjugate.Ensure debenzylation is complete. The morpholine amine must be protonated or conjugated to a hydrophilic PEG spacer.
Regioselectivity Competition between the morpholine amine and payload amines.The morpholine amine is secondary and sterically hindered compared to primary amines. Adjust pH to 7.2–7.5 to favor primary amine reactivity if necessary.

References

  • Morpholines in ADCs

    • Title: Antibody conjugates with morpholinodoxorubicin and acid-cleavable linkers.
    • Source: N
    • URL:[Link]

    • Relevance: Establishes the utility of morpholine spacers in improving hydrolytic stability and reducing cytotoxicity of the linker itself.
  • Title: How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • Alcohol Activation Protocols

    • Title: Activation of Alcohols Toward Nucleophilic Substitution.[4][5]

    • Source: University of Northern Colorado / ACS Reagent Guides
    • URL:[Link]

    • Relevance: Provides mechanistic grounding for the conversion of the ethanol side chain into reactive halides or esters.
  • Debenzylation Strategies

    • Title: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.[2][3]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the Pd/C + NaBH4 or Hydrogenolysis method for removing the benzyl group

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Benzylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers and process chemists.

Product Focus: 2-(4-Benzylmorpholin-2-yl)ethanol (CAS: 112887-43-1) Common Applications: Key intermediate for Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant derivatives). Support Level: Advanced / Process Optimization

Route Selection & Strategic Overview

The synthesis of 2-(4-Benzylmorpholin-2-yl)ethanol is most reliably achieved via the "Crotonate Cyclization" route. While oxidative cleavage of allyl-morpholines or glyoxylic acid condensations are cited in literature, they often yield the morpholinone (lactam) or lack the two-carbon side chain required for the ethanol derivative.

To maximize yield and avoid difficult regio-isomer separations, we recommend the Ester-Reduction Pathway .

Recommended Synthetic Pathway

SynthesisRoute SM1 N-Benzylethanolamine (Starting Material) Inter Intermediate A: N-Alkylated Species (Transient) SM1->Inter SN2 Alkylation (Fast) SM2 Ethyl 4-bromocrotonate (Electrophile) SM2->Inter Cyclic Precursor Ester: Ethyl 2-(4-benzylmorpholin-2-yl)acetate (Stable Intermediate) Inter->Cyclic Intramolecular Michael Addition (Rate Limiting) Product Target Product: 2-(4-Benzylmorpholin-2-yl)ethanol Cyclic->Product Hydride Reduction (LiAlH4)

Figure 1: The "Crotonate Cyclization" pathway ensures the correct 2-substituted alkyl chain is established prior to reduction.

Troubleshooting Module: The Cyclization Step

Objective: Synthesis of Ethyl 2-(4-benzylmorpholin-2-yl)acetate. Reagents: N-Benzylethanolamine, Ethyl 4-bromocrotonate, Base (K₂CO₃ or NaH).

Common Failure Modes & Solutions
IssueSymptomRoot CauseCorrective Action
Low Yield (<40%) Complex TLC mixture; polymeric gum.Polymerization of Crotonate. Acrylates polymerize readily under basic/hot conditions.Temperature Control: Keep reaction <0°C during addition. Add the crotonate slowly to the amine/base mixture to favor alkylation over polymerization.
Incomplete Cyclization NMR shows alkene protons (δ 5.8–6.9 ppm) remaining.Stalled Michael Addition. The intramolecular ring closure is slower than the initial N-alkylation.Switch Base/Solvent: Use NaH in THF or t-BuOK in t-BuOH to drive the Michael addition. K₂CO₃ in acetone is often too weak for rapid ring closure.
Regio-isomers Multiple spots on TLC close together.O-Alkylation vs. N-Alkylation. Hard bases may promote O-alkylation of the ethanolamine.Order of Addition: Ensure the amine is in excess or added inversely if using strong bases. However, N-alkylation is kinetically favored. Stick to weaker bases (K₂CO₃) for the initial step if selectivity is poor.
Optimized Protocol (Step 1)
  • Dissolution: Dissolve N-Benzylethanolamine (1.0 eq) in anhydrous Toluene or DMF.

  • Base Addition: Add K₂CO₃ (2.5 eq). Cool to 0°C.[1]

  • Electrophile Addition: Add Ethyl 4-bromocrotonate (1.1 eq) dropwise over 60 minutes. Do not rush this step.

  • Cyclization Drive: Allow to warm to Room Temperature (RT). If TLC shows intermediate (acyclic amine), heat to 50°C for 4–6 hours to force the Michael addition.

  • Workup: Filter salts. Wash organic layer with water (to remove DMF/salts). Dry and concentrate.

    • Checkpoint: The product is an oil. Purity should be >90% by NMR before proceeding.

Troubleshooting Module: The Reduction Step

Objective: Conversion of the ester to the alcohol. Reagents: Lithium Aluminum Hydride (LiAlH₄) or LiBH₄.

Common Failure Modes & Solutions
IssueSymptomRoot CauseCorrective Action
Emulsions Workup results in a thick, white/grey slime that won't separate.Aluminum Hydroxide Gel. Improper quenching of LiAlH₄ generates gelatinous Al(OH)₃.Fieser Workup: For

grams of LiAlH₄, add

mL water,

mL 15% NaOH, then

mL water. Filter the granular white solid. Alternatively, use Rochelle Salt (sat. aq.) and stir for 2 hours.
Over-Reduction Loss of Benzyl group (De-benzylation).Catalytic Hydrogenolysis? LiAlH₄ rarely cleaves benzyl groups, but if Pd/C + H₂ was attempted, the benzyl will fall off.Stick to Hydrides: Use LiAlH₄ or LiBH₄. Avoid catalytic hydrogenation for this step unless the benzyl group is intended to be removed.
Product Loss Low mass recovery after extraction.Water Solubility. The product is an amino-alcohol and is partially water-soluble, especially at low pH.pH Control: Ensure the aqueous phase is strongly basic (pH > 12) during extraction. Use Dichloromethane (DCM) or Chloroform for extraction (better recovery than ether). Salting out the aqueous layer with NaCl helps.
Optimized Protocol (Step 2)
  • Setup: Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Nitrogen/Argon at 0°C.

  • Addition: Dissolve the Ester from Step 1 in THF and add dropwise.

    • Note: Exothermic reaction. Maintain temp <10°C.

  • Reaction: Stir at RT for 2 hours. If sluggish, reflux for 1 hour.

  • Quench (Critical): Cool to 0°C. Use the Fieser Method (see table above) or Rochelle Salt quench.

  • Isolation: Filter solids. Evaporate solvent.[1][2]

    • Purification: If the oil is impure, convert to the Oxalate Salt (add 1 eq Oxalic acid in Ethanol) to precipitate a solid, which can be recrystallized.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? A: Generally, no. NaBH₄ is too mild to reduce esters efficiently. However, adding a Lewis acid (e.g., NaBH₄ + LiCl or NaBH₄ + CaCl₂ ) generates LiBH₄/Ca(BH₄)₂ in situ, which can reduce esters. This is a safer alternative if you lack facilities for handling LiAlH₄.

Q: My product is a dark oil and won't crystallize. How do I purify it? A: The free base is an oil. To obtain a solid:

  • Dissolve the oil in a minimal amount of Ethanol or Isopropanol.

  • Add a solution of Oxalic Acid (1.0 equivalent) in Ethanol.

  • Cool to 0°C. The oxalate salt usually crystallizes nicely.

  • Recrystallize from EtOH/Et₂O if needed.

Q: Why do I see a side product with mass M-18 in the cyclization? A: This suggests Lactam Formation (Morpholin-3-one). If the ester group attacks the amine (instead of the alcohol attacking the alkene), you get a lactam. This is favored if you use Ethyl Chloroacetate instead of Ethyl Bromocrotonate, or if the crotonate rearranges. Ensure you are using the correct 4-carbon unsaturated ester precursor.

References

  • Synthesis of Morpholines via Pd-Catalyzed Carboamination: Title: A New Strategy for the Synthesis of Substituted Morpholines.[3][4][5] Source:J. Am. Chem. Soc. (via NCBI/PMC). URL:[Link] Relevance: Validates the cyclization logic for substituted morpholines.

  • Reduction of Esters with LiAlH4 (General Protocol): Title: Reduction of Carboxylic Acid Derivatives.[6] Source: Master Organic Chemistry. URL:[Link] Relevance: Standard operating procedure for the reduction step.

  • Morpholine Synthesis Review: Title: Recent progress in the synthesis of morpholines.[7][3][4][5][8] Source:Organic & Biomolecular Chemistry (via Academia.edu). URL:[Link] Relevance: Overview of cyclization strategies including amino-alcohol alkylation.

Sources

Technical Support Center: Debenzylation of 2-(4-Benzylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Support Resource for the debenzylation of 2-(4-Benzylmorpholin-2-yl)ethanol . It prioritizes experimental robustness, troubleshooting, and mechanistic understanding.

Case ID: DEBNZ-MORPH-002 Subject: Protocols and Troubleshooting for N-Dealkylation of Morpholine Derivatives Applicable Molecule: 2-(4-Benzylmorpholin-2-yl)ethanol (CAS: Derivative of 4-benzylmorpholine) Target Product: 2-(Morpholin-2-yl)ethanol

Executive Summary & Strategy Selection

Removing the benzyl group from the N-4 position of a morpholine ring, especially in the presence of a pendant primary alcohol, requires selecting a method that balances cleavage efficiency with chemoselectivity .

For this specific substrate, Catalytic Hydrogenolysis is the "Gold Standard" due to the stability of the morpholine ring and the primary alcohol under reducing conditions. Chemical cleavage (e.g., ACE-Cl) is a secondary option but presents risks of O-acylation on the free hydroxyl group.

Method Comparison Matrix
FeatureMethod A: H₂ / Pd/C (Acidic)Method B: Transfer HydrogenationMethod C: ACE-Cl (Chemical)
Mechanism Heterogeneous CatalysisH-Donor TransferCarbamate Formation / Methanolysis
Reagents H₂ gas, Pd/C, HCl/AcOHNH₄HCO₂, Pd/C1-Chloroethyl chloroformate
Reaction Time 4–16 Hours1–4 Hours2 Steps (Overnight)
Risk Profile Catalyst Poisoning (Amine)Gas Evolution (CO₂)O-Acylation of Alcohol
Scalability High (Industrial Standard)Low/Medium (Safety limits)Medium
Recommendation Primary Choice Rapid Screening / Small Scale Last Resort

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Theory: The free secondary amine product is a strong Lewis base that can coordinate to the Palladium surface, effectively "poisoning" the catalyst and halting the reaction. To prevent this, the reaction must be run under acidic conditions to protonate the amine as it forms.

Experimental Protocol

Scale: 1.0 g (approx. 4.5 mmol) Equipment: Parr Shaker or Balloon setup (Double-balloon technique recommended).

  • Preparation: Dissolve 1.0 g of 2-(4-Benzylmorpholin-2-yl)ethanol in 15 mL of Methanol (MeOH) or Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of concentrated HCl (or 2-3 mL of Glacial Acetic Acid).

    • Why? Protonation ensures the product (

      
      ) does not bind to the Pd active sites.
      
  • Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon flow), carefully add 10 wt% Pd/C (0.1 g, 10% by weight of substrate).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the flask is purged.

  • Hydrogenation:

    • Balloon: Evacuate and backfill with H₂ three times.[1] Stir vigorously.

    • Parr Shaker: Pressurize to 30–50 psi.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1). Look for the disappearance of the UV-active benzyl spot.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with MeOH.

    • Concentrate the filtrate.[1]

    • Neutralization: If HCl was used, the product is a hydrochloride salt. Dissolve in minimal water, basify with NaOH or Carbonate resin, and extract with DCM/Isopropanol (3:1) or purify via SCX column.[3]

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst PoisoningAdd 1.0 eq of Acetic Acid or HCl. Filter and add fresh catalyst.
No Reaction "Dead" CatalystPd/C oxidizes over time. Use a fresh bottle or switch to Pearlman’s Catalyst (Pd(OH)₂/C) .[4]
Side Products Ring Opening (Rare)Ensure temperature does not exceed 40°C. Morpholines are generally stable.

Method B: Catalytic Transfer Hydrogenation (CTH)

Theory: Ammonium formate decomposes into H₂, CO₂, and NH₃ in the presence of Pd. This generates high local concentrations of hydrogen on the catalyst surface, often driving difficult debenzylations faster than balloon hydrogen.

Experimental Protocol
  • Dissolution: Dissolve substrate (1.0 mmol) in dry Methanol (10 mL).

  • Catalyst: Add 10% Pd/C (10-20% by weight).

  • Reagent: Add Ammonium Formate (5.0–10.0 equivalents) in one portion.

  • Reaction: Reflux the mixture (approx. 65°C) for 1–4 hours.

    • Note: Vigorous gas evolution will occur. Ensure open venting through a reflux condenser.

  • Workup: Cool, filter through Celite, and concentrate. The residue will contain excess ammonium formate, which subliming/decomposes upon drying or can be removed via basic workup.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the debenzylation process.

DebenzylationStrategy Start Start: 2-(4-Benzylmorpholin-2-yl)ethanol CheckEquip Equipment Check: H2 Tank/Shaker available? Start->CheckEquip MethodA Method A: H2 / Pd/C (Acidic Conditions) CheckEquip->MethodA Yes MethodB Method B: Transfer Hydrogenation (Ammonium Formate) CheckEquip->MethodB No (Balloon/Atm only) Decision2 Did Method A Fail? MethodA->Decision2 Product Product: 2-(Morpholin-2-yl)ethanol MethodB->Product MethodC Method C: ACE-Cl (Chemical Cleavage) MethodC->Product Requires Hydrolysis Warning Warning: ACE-Cl may acylate the free hydroxyl group MethodC->Warning Decision1 Is Scale > 10g? Decision2->MethodC Failure (Poisoning) Decision2->Product Success

Caption: Decision logic for selecting the optimal debenzylation pathway based on scale and equipment availability.

Frequently Asked Questions (FAQs)

Q1: Can I use 1-Chloroethyl chloroformate (ACE-Cl) if I don't have hydrogen? A: Proceed with extreme caution. While ACE-Cl is excellent for N-debenzylation, it reacts with primary alcohols to form carbonates.

  • Risk:[5] You may form the carbonate-carbamate intermediate.[6]

  • Mitigation: The subsequent methanolysis step (reflux in MeOH) is designed to cleave the carbamate, but alkyl carbonates can be stubborn. You might end up with 2-(Morpholin-2-yl)ethyl methyl carbonate. Hydrogenation is strongly preferred for amino-alcohols [1].

Q2: My product is water-soluble. How do I purify it after hydrogenation? A: The product, 2-(Morpholin-2-yl)ethanol, is a polar secondary amine.

  • Avoid: Aqueous extraction (you will lose product to the water phase).

  • Recommended: Use a SCX (Strong Cation Exchange) cartridge. Load the crude mixture (dissolved in MeOH) onto the SCX column. Wash with MeOH (removes non-basic impurities). Elute the product with 2M NH₃ in MeOH. Evaporate to obtain the clean free base.

Q3: The reaction works but stops at 80% conversion. Why? A: This is classic catalyst poisoning. As the secondary amine concentration increases, it competes with the starting material for Pd sites.

  • Fix: Add more acid (HCl or AcOH) to the mixture to keep the amine protonated. Alternatively, filter the reaction mixture to remove the "spent" catalyst and add a fresh batch (1-2%) to drive it to completion [2].

Q4: Is the morpholine ring stable under these conditions? A: Yes. The morpholine ether linkage is stable to standard hydrogenolysis and ACE-Cl conditions. Ring opening usually requires much harsher conditions (e.g., strong Lewis acids or high-pressure hydrocracking).

References

  • Olofson, R. A. , et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082.

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985.
  • Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate."[2] Synthetic Communications, vol. 17, no.[2] 4, 1987, pp. 415-418.[2]

Sources

Technical Support Center: Minimizing Side Reactions in Morpholine Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for N-(2-hydroxyethyl)morpholine (HEM) synthesis. This guide addresses the critical challenge of selectivity. While the reaction between morpholine and ethylene oxide (EO) is chemically straightforward, achieving pharmaceutical-grade purity requires rigorous control over competitive side reactions—specifically polyethoxylation and glycol formation .

This guide moves beyond basic textbook synthesis, offering field-proven troubleshooting strategies to isolate the mono-adduct with high specificity.

Module 1: Reaction Selectivity & Polyethoxylation

Q: How do I prevent the formation of poly(ethylene glycol) chains on the morpholine nitrogen?

A: The key lies in exploiting the nucleophilic difference between the secondary amine and the resulting hydroxyl group.

  • The Mechanism: Morpholine (a secondary amine) is significantly more nucleophilic than the resulting N-(2-hydroxyethyl)morpholine (an alcohol) under neutral conditions. The amine reacts with EO first. However, once the amine is consumed, or if the alcohol is "activated" by a strong base, the EO will react with the hydroxyl group to form 2-(2-morpholinoethoxy)ethanol and longer PEG chains.

  • The Solution:

    • Avoid Strong Base Catalysts: Do not use NaOH, KOH, or NaOMe. These deprotonate the hydroxyl group of the product, making it a competitive nucleophile (alkoxide), which rapidly reacts with EO to form poly-ethoxylated species [1].

    • Stoichiometric Control: Maintain a molar excess of morpholine (e.g., 1.1:1 to 1.5:1 Morpholine:EO). This ensures that EO is statistically more likely to encounter an unreacted amine than a product molecule.

    • Temperature Management: Keep the reaction temperature moderate (50–90°C). Higher temperatures (>120°C) reduce the selectivity difference between the amine and the alcohol [2].

Q: My GC-MS shows a peak for Bis(morpholino)ethane. What went wrong?

A: This impurity (1,2-dimorpholinoethane) typically arises from the use of difunctional alkylating agents or extreme forcing conditions.

  • Cause: If you are using 2-chloroethanol (instead of EO) and the reaction is run too hot or with insufficient solvent, a single chloroethanol molecule might be attacked by two morpholine molecules (though less common than simple over-alkylation).

  • Correction: If using the EO route, this impurity is rare. If using the halide route, ensure adequate dilution and strictly control the equivalence of the alkylating agent.

Module 2: Impurity Management (Glycols & Color)

Q: Why does my product contain significant levels of Ethylene Glycol (MEG) or Diethylene Glycol (DEG)?

A: These are hydrolysis products of Ethylene Oxide.

  • Root Cause: Water contamination in the morpholine feed. EO reacts with water to form MEG, which then reacts with more EO to form DEG. This reaction competes with the morpholine ethoxylation.

  • Specification: Ensure Morpholine feed water content is < 0.05% (500 ppm) .

  • Remedy: Dry the morpholine using molecular sieves (3Å or 4Å) or azeotropic distillation with benzene/toluene prior to introducing EO.

Q: The product turns yellow/brown upon storage. How do I maintain color stability?

A: Morpholine derivatives are susceptible to oxidation, leading to N-oxides and conjugated color bodies (chromophores).

  • Prevention:

    • Nitrogen Padding: Perform all synthesis and bottling under an inert atmosphere (

      
       or Ar).
      
    • Antioxidants: For industrial storage, adding 50–100 ppm of BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) can inhibit radical oxidation chains.

    • Removal: If color has already formed, vacuum distillation is the most effective purification method. Activated carbon treatment is often ineffective for soluble N-oxide impurities.

Module 3: Experimental Protocols

Protocol A: Ethylene Oxide Route (Preferred for Purity)

Best for: High selectivity, scale-up, and avoiding salt waste.

Safety Warning: Ethylene oxide is carcinogenic, mutagenic, and explosive. Work in a specialized high-pressure reactor behind blast shields.

  • Preparation: Charge Morpholine (1.2 eq) into a cooled, nitrogen-purged autoclave. Ensure water content is <0.05%.

  • Addition: Heat to 60°C . Slowly feed Ethylene Oxide (1.0 eq) liquid or gas over 2–4 hours.

    • Note: The reaction is exothermic.[1] Control feed rate to maintain T < 90°C.

  • Digestion: After EO addition, hold at 60–70°C for 1 hour to consume residual EO.

  • Purification:

    • Strip excess Morpholine under mild vacuum (Morpholine BP: 129°C).

    • Distill product under high vacuum (Product BP: ~225°C at atm; collect at 118–122°C / 10 mmHg ).

  • Yield: Typically 85–95% based on EO.

Protocol B: 2-Chloroethanol Route (Lab Scale Alternative)

Best for: Labs without high-pressure EO capabilities.

  • Setup: In a 3-neck flask, mix Morpholine (2.5 eq) and solvent (Toluene or Acetonitrile).

    • Why excess morpholine? It acts as both the nucleophile and the acid scavenger (base). Using an inorganic base like

      
       is also viable but can create stirring issues.
      
  • Addition: Add 2-Chloroethanol (1.0 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 80–110°C) for 4–6 hours.

  • Workup:

    • Cool and filter off the Morpholine Hydrochloride salt.

    • Rotary evaporate the solvent.

    • Distill the residue under vacuum to separate the product from trace bis-alkylated byproducts.

Data Summary: Impurity Profile

ImpurityStructure/OriginPrevention Strategy
Poly(ethylene glycol) EO polymerization on productNo strong base; Excess Morpholine; T < 100°C
Ethylene Glycol (MEG) Water + EODry Morpholine (<0.05%

)
Morpholine N-Oxide Oxidation by air/peroxides

atmosphere; Peroxide-free EO
Bis(morpholino)ethane Difunctional alkylationAvoid excess halide; Dilute reaction

Visualizations

Figure 1: Reaction Pathways & Selectivity Logic

This diagram illustrates the kinetic competition between the desired mono-ethoxylation and the undesired poly-ethoxylation/hydrolysis side reactions.

ReactionPathways Morpholine Morpholine (Secondary Amine) HEM N-(2-hydroxyethyl) morpholine (Target Product) Morpholine->HEM Fast (Kinetic Control) EO Ethylene Oxide EO->HEM Polymer Polyethoxylated Byproducts (Impurity) EO->Polymer Glycol Ethylene Glycol (Impurity) EO->Glycol Water Water (Impurity) Water->Glycol Side Reaction HEM->Polymer Slow (Unless Base Catalyzed)

Caption: Kinetic competition in ethoxylation. Green path is favored by neutral conditions and excess amine.

Figure 2: Troubleshooting Decision Tree

A logic flow for diagnosing product quality issues during synthesis.

Troubleshooting Problem Start: Identify Problem CheckGC Check GC/HPLC Purity Problem->CheckGC HighPEG High MW Impurities (>150 g/mol)? CheckGC->HighPEG HighGlycol Glycol Peak Present? CheckGC->HighGlycol ColorIssue Product Discolored? CheckGC->ColorIssue SolPEG Action: Reduce Temp, Remove Base Catalyst, Increase Morpholine Ratio HighPEG->SolPEG Yes SolGlycol Action: Dry Morpholine Feed, Check Reactor Leaks HighGlycol->SolGlycol Yes SolColor Action: Check N2 Purge, Distill under Vacuum, Add Antioxidant ColorIssue->SolColor Yes

Caption: Diagnostic workflow for resolving common purity issues in morpholine ethanol synthesis.

References

  • Shell Global Solutions. (n.d.). Enhancements in ethylene oxide/ethylene glycol manufacturing technology.[2] Retrieved from [Link]

  • Ataman Kimya. (n.d.). Fatty Amine Ethoxylate Production and Catalysis.[2][3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Amino Alcohols.[5][6][7][8] Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of benzylmorpholine derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying chemical principles governing fragmentation. By understanding these pathways, researchers can more effectively identify and characterize these compounds in complex mixtures.

The Significance of Benzylmorpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its incorporation often enhances aqueous solubility, metabolic stability, and pharmacokinetic properties. When combined with a benzyl group, the resulting benzylmorpholine core becomes a key structural motif in a range of pharmacologically active compounds, from antidepressants to potential anticancer agents.[1]

Mass spectrometry is an indispensable tool for the structural elucidation of these molecules. A thorough understanding of their fragmentation behavior under ionization is critical for unambiguous identification, metabolite profiling, and quality control during synthesis. This guide will focus primarily on fragmentation induced by Electron Ionization (EI), a common technique in Gas Chromatography-Mass Spectrometry (GC-MS).

Fundamentals of Electron Ionization and Fragmentation

In EI-MS, a high-energy electron beam bombards the analyte molecule (M). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).[2]

M + e⁻ → M⁺• + 2e⁻

This molecular ion is energetically unstable and often undergoes fragmentation, breaking into smaller, more stable pieces.[3] The fragmentation process is not random; it follows predictable chemical pathways governed by the stability of the resulting fragment ions and neutral losses. Common fragmentation reactions include alpha-cleavage, rearrangements, and the loss of small neutral molecules.[4][5] For benzylmorpholine derivatives, the primary fragmentation pathways are dictated by the presence of the nitrogen atom, the ether oxygen, and the stable benzyl group.

The Core Fragmentation Pathway of the Benzylmorpholine Scaffold

The fragmentation of N-benzylmorpholine provides a foundational example for this class of compounds. The most characteristic fragmentation pathways involve cleavage at the bonds adjacent to the heteroatoms (alpha-cleavage) and the cleavage of the bond connecting the benzyl group to the morpholine nitrogen.

The two principal fragmentation routes are:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the benzyl group and the morpholine nitrogen. This results in the formation of a highly stable benzyl cation, which can rearrange to the even more stable tropylium ion (C₇H₇⁺). This ion is responsible for the characteristic and often base peak at an m/z of 91.[6]

  • Morpholine Ring Fragmentation: Cleavage can also be initiated within the morpholine ring itself. Alpha-cleavage adjacent to the nitrogen can lead to the loss of a hydrogen atom or larger alkyl radicals if the ring is substituted. Cleavage adjacent to the oxygen atom is also possible.

Below is a diagram illustrating the primary fragmentation cascade for the unsubstituted N-benzylmorpholine scaffold.

cluster_main Primary Fragmentation Pathways M N-Benzylmorpholine Molecular Ion (M⁺•) m/z 177 F1 Tropylium Ion [C₇H₇]⁺ m/z 91 (Base Peak) M->F1 Benzylic Cleavage (- C₅H₁₀NO•) F2 Morpholinomethyl Cation [C₅H₁₀NO]⁺ m/z 100 M->F2 Loss of Benzyl Radical (- C₇H₇•) F4 Loss of Ethylene Oxide [C₉H₁₁N]⁺• m/z 133 M->F4 Ring Cleavage (- C₂H₄O) F3 Ring Opening Fragment [C₄H₈N]⁺ m/z 70 F2->F3 Loss of CH₂O

Caption: Primary EI fragmentation pathways of N-benzylmorpholine.

Comparative Fragmentation Data

The fragmentation pattern is a unique fingerprint of a molecule. To illustrate this, the table below compares the key fragments of N-benzylmorpholine with its parent structure, morpholine, and a related compound, N-methylbenzylamine.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresRationale for Key Fragments
N-Benzylmorpholine 17791 (Base Peak): [C₇H₇]⁺ (Tropylium ion) 100 : [C₅H₁₀NO]⁺ (Morpholinomethyl cation) 133 : [M - C₂H₄O]⁺•The dominant m/z 91 peak arises from the highly favorable formation of the tropylium ion.[7] The m/z 100 fragment results from the loss of the benzyl radical.
Morpholine 8757 (Base Peak): [C₃H₇N]⁺• 86 : [M - H]⁺Fragmentation is driven by alpha-cleavage within the ring, leading to the loss of a CH₂O group to form the m/z 57 ion.[8]
N-Methylbenzylamine 12191 (Base Peak): [C₇H₇]⁺ (Tropylium ion) 120 : [M - H]⁺Similar to N-benzylmorpholine, the fragmentation is dominated by the formation of the m/z 91 tropylium ion.[4] The absence of the morpholine ring results in a simpler spectrum.

This comparison underscores how the tropylium ion at m/z 91 is a strong diagnostic marker for the benzylamine substructure. The presence of additional fragments, such as m/z 100 for N-benzylmorpholine, provides conclusive evidence for the complete structure.

Standard Protocol for GC-MS Analysis of Benzylmorpholine Derivatives

This section provides a robust, self-validating protocol for the analysis of benzylmorpholine derivatives using GC-MS. The causality behind each parameter is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:

  • Objective: To prepare a clean, dilute sample suitable for GC injection.

  • Protocol:

    • Accurately weigh approximately 1 mg of the benzylmorpholine derivative.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC system.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. This concentration range prevents detector saturation while ensuring adequate signal intensity.

    • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Rationale: The following parameters are optimized for the separation and ionization of semi-volatile amine compounds.[9][10]

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C. This ensures rapid volatilization of the analyte without thermal degradation.

    • Split Ratio: 20:1. A split injection prevents column overloading and produces sharp, symmetrical peaks.

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes. This program allows for the elution of the analyte in a reasonable time while separating it from potential impurities.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI, as it produces reproducible fragmentation patterns and is the basis for most spectral libraries.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 280 °C. Maintaining a high transfer line temperature prevents condensation of the analyte.

    • Mass Scan Range: 40-400 m/z. This range covers the expected molecular ion and all significant fragments.

The diagram below outlines the complete experimental workflow.

A 1. Sample Preparation (1 mg/mL Stock → 1-10 µg/mL) B 2. GC Injection (1 µL, 250°C) A->B C 3. Chromatographic Separation (DB-5ms Column, Temp. Program) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole, 40-400 m/z) D->E F 6. Data Interpretation (Fragmentation Pattern Analysis) E->F

Caption: Standard workflow for the GC-MS analysis of benzylmorpholines.

Conclusion

The mass spectrometric fragmentation of benzylmorpholine derivatives is systematic and predictable, primarily governed by the stability of the resulting ions. The formation of the tropylium ion (m/z 91) serves as a key diagnostic fragment for the benzylamine moiety. In concert with the molecular ion and fragments originating from the morpholine ring, mass spectrometry provides a powerful tool for the unambiguous structural confirmation of this important class of compounds. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently analyze and interpret the mass spectra of novel benzylmorpholine derivatives.

References

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • SpectraBase. (n.d.). N-Benzyl-morpholine - Optional[MS (GC)] - Spectrum.
  • National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Beilstein Journals. (2015, April 22). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines.
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A Comparative Guide to the Infrared Spectroscopy Characterization of 2-(4-Benzylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. 2-(4-Benzylmorpholin-2-yl)ethanol, a substituted morpholine derivative, presents a unique combination of functional groups that are crucial to its chemical behavior and potential applications. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and purity of such compounds by probing their molecular vibrations.

This guide provides an in-depth analysis of the expected Fourier-transform infrared (FTIR) spectrum of 2-(4-Benzylmorpholin-2-yl)ethanol. By dissecting its constituent functional groups, we will predict its characteristic absorption bands. Furthermore, we will objectively compare its anticipated spectral features with those of structurally related alternatives—morpholine, N-benzylmorpholine, and 2-morpholinoethanol—to highlight key differentiating vibrational modes. This comparative approach, supported by experimental protocols and data interpretation, is designed to equip researchers with the expertise to confidently characterize this and similar molecules.

The Structural Landscape: Functional Group Analysis

Before delving into the spectral data, it is essential to understand the molecular architecture of 2-(4-Benzylmorpholin-2-yl)ethanol and its comparators.

  • 2-(4-Benzylmorpholin-2-yl)ethanol: This is our target molecule. Its structure incorporates a morpholine ring, which is a six-membered heterocyclic compound containing both an ether (C-O-C) and a tertiary amine (R₃N) functional group.[1][2] A benzyl group (a phenyl ring attached to a CH₂ group) is substituted on the nitrogen atom. An ethanol group (-CH₂CH₂OH) is attached to the carbon at the 2-position of the morpholine ring, introducing a primary alcohol (R-OH) functionality.[3]

  • Morpholine: The parent heterocyclic ring, it contains a secondary amine (R₂NH) and an ether linkage.[4][5] Its IR spectrum will be the foundational reference.

  • N-Benzylmorpholine: This derivative features the morpholine ring with a benzyl group on the nitrogen, making it a tertiary amine.[6][7][8] It lacks the hydroxyl group present in our target molecule.

  • 2-Morpholinoethanol: This compound has an ethanol group attached to the nitrogen atom of the morpholine ring, making it a tertiary amine and a primary alcohol.[9][10][11][12] It lacks the benzyl group of our target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a liquid or solid organic compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.[13][14]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum of the empty ATR crystal. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor). The typical spectral range is 4000–650 cm⁻¹.[15]

  • Sample Application:

    • For a liquid sample, place a small drop (sufficient to cover the ATR crystal) onto the center of the crystal.

    • For a solid sample, place a small amount of the powder onto the crystal and apply firm, even pressure using the built-in pressure clamp to ensure good contact.

  • Sample Spectrum Acquisition:

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[15]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Causality in Experimental Choices:

  • ATR-FTIR: This technique is chosen for its minimal sample preparation requirements and its suitability for both liquid and solid samples.[13][14] The shallow penetration depth of the IR beam into the sample makes it ideal for obtaining high-quality spectra of strongly absorbing materials.

  • DTGS Detector: This is a standard, robust detector for mid-IR spectroscopy, offering good sensitivity for routine analysis.

  • Co-adding Scans: This process improves the signal-to-noise ratio, making weaker absorption bands more discernible.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic broad and sharp bands of most organic molecules.[15]

Comparative Spectral Analysis: Expected IR Absorptions

The following table summarizes the expected characteristic IR absorption bands for 2-(4-Benzylmorpholin-2-yl)ethanol and its structural analogs.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 2-(4-Benzylmorpholin-2-yl)ethanol Morpholine N-Benzylmorpholine 2-Morpholinoethanol
Alcohol (O-H) Stretching, H-bonded~3500–3200 (broad, strong) [16]AbsentAbsent~3500–3200 (broad, strong)
Amine (N-H) StretchingAbsent~3330 (medium)[4]AbsentAbsent
Aromatic C-H Stretching~3100–3000 (multiple, weak to medium) [17]Absent~3100–3000 (multiple, weak to medium)Absent
Aliphatic C-H Stretching~3000–2850 (strong) [17][18]~3000–2850 (strong)[4][18]~3000–2850 (strong)~3000–2850 (strong)
Aromatic C=C Stretching~1600, ~1495, ~1450 (weak to medium) [16]Absent~1600, ~1495, ~1450 (weak to medium)Absent
Alcohol C-O Stretching~1050 (strong) [17]AbsentAbsent~1050 (strong)
Ether C-O-C Asymmetric Stretching~1120 (strong) ~1120 (strong)~1120 (strong)~1120 (strong)
Amine C-N Stretching~1250–1000 (medium) [16]~1250–1000 (medium)~1250–1000 (medium)~1250–1000 (medium)
Aromatic C-H Bending (out-of-plane)~750–700 and ~700–690 (strong) Absent~750–700 and ~700–690 (strong)Absent

In-Depth Interpretation and Differentiation

The IR spectrum of 2-(4-Benzylmorpholin-2-yl)ethanol will be a composite of the absorptions from its constituent parts. Here’s how to distinguish it from the alternatives:

  • Presence of the Hydroxyl Group: The most prominent and defining feature of 2-(4-Benzylmorpholin-2-yl)ethanol will be a broad, strong absorption band in the region of 3500–3200 cm⁻¹ due to the O-H stretching of the alcohol group.[16] This band will also be present in the spectrum of 2-morpholinoethanol but will be conspicuously absent in the spectra of morpholine and N-benzylmorpholine.

  • Absence of N-H Stretching: As a tertiary amine, 2-(4-Benzylmorpholin-2-yl)ethanol will not show an N-H stretching band. In contrast, the spectrum of morpholine will exhibit a characteristic medium-intensity peak around 3330 cm⁻¹ corresponding to the N-H stretch of the secondary amine.[4]

  • Aromatic Moieties: The presence of the benzyl group in 2-(4-Benzylmorpholin-2-yl)ethanol will be confirmed by several key absorptions:

    • Weak to medium C-H stretching bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[17]

    • Characteristic C=C stretching vibrations within the aromatic ring, appearing as a series of absorptions around 1600, 1495, and 1450 cm⁻¹.[16]

    • Strong out-of-plane C-H bending bands in the fingerprint region, typically around 750–700 cm⁻¹ and 700–690 cm⁻¹, indicative of a monosubstituted benzene ring. These aromatic signals will also be present in the spectrum of N-benzylmorpholine but absent in the spectra of morpholine and 2-morpholinoethanol.

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions unique to the overall molecular structure.

    • C-O Stretching: Both the ether linkage within the morpholine ring and the C-O bond of the primary alcohol will give rise to strong absorptions in the 1300–1000 cm⁻¹ range.[16] The ether C-O-C asymmetric stretch is expected around 1120 cm⁻¹, while the primary alcohol C-O stretch should appear around 1050 cm⁻¹.[17] This combination of strong bands will be a key feature.

    • C-N Stretching: The C-N stretching of the tertiary amine will result in medium-intensity bands in the 1250–1000 cm⁻¹ range, often overlapping with the C-O stretching bands.

By systematically analyzing these regions, one can confidently differentiate 2-(4-Benzylmorpholin-2-yl)ethanol from its structural analogs. The simultaneous presence of a broad O-H stretch and aromatic C-H and C=C absorptions is the unique spectral signature of the target molecule.

Workflow for IR Spectral Analysis

IR_Analysis_Workflow Workflow for IR Spectroscopy Analysis cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Processing & Interpretation Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Apply_Sample Apply Sample to Crystal Acquire_Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Clean_ATR_Post Clean ATR Crystal Post-Analysis Acquire_Sample->Clean_ATR_Post Process_Spectrum Process Spectrum (Baseline Correction) Acquire_Sample->Process_Spectrum Identify_Peaks Identify Key Absorption Bands Process_Spectrum->Identify_Peaks Correlate_Bands Correlate Bands with Functional Groups Identify_Peaks->Correlate_Bands Compare_Spectra Compare with Reference Spectra Correlate_Bands->Compare_Spectra Confirm_Structure Confirm Molecular Structure Compare_Spectra->Confirm_Structure

Caption: A flowchart illustrating the key steps in acquiring and interpreting an IR spectrum for structural characterization.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of 2-(4-Benzylmorpholin-2-yl)ethanol. A thorough understanding of its expected spectral features, in comparison to structurally similar molecules, allows for unambiguous identification. The key distinguishing features are the concurrent presence of a broad O-H stretching band (indicative of the ethanol moiety) and the characteristic absorptions of a monosubstituted aromatic ring (from the benzyl group). This guide provides the foundational knowledge and a systematic approach for researchers to utilize FTIR spectroscopy effectively in their synthetic and analytical workflows, ensuring the structural integrity of their compounds.

References

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  • CAS No : 622-40-2 | Chemical Name : 4-Morpholineethanol | | Pharmaffiliates. Available at: [Link]

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  • (4-BENZYLMORPHOLIN-2-YL)METHANOL | CAS 40987-24-4 - Matrix Fine Chemicals. Available at: [Link]

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